Hpk1-IN-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H27N5O |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-[2-(8-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide |
InChI |
InChI=1S/C26H27N5O/c1-15-9-17(5-6-20(15)26(32)31(3)4)22-13-28-25-24(22)30-23(14-29-25)19-10-16(2)21-12-27-8-7-18(21)11-19/h5-6,9-11,13-14,27H,7-8,12H2,1-4H3,(H,28,29) |
InChI Key |
MBIRMSMQWOVHRV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-47: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hpk1-IN-47 is a chemical compound that serves as a ligand for Hematopoietic Progenitor Kinase 1 (HPK1). Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this compound is a valuable tool for researchers investigating HPK1-mediated signaling pathways and developing novel therapeutics for diseases where HPK1 is implicated, such as cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and the biological context of this compound, along with detailed experimental protocols and signaling pathway diagrams to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its chemical structure and key physicochemical properties are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (Not publicly available) | |
| CAS Number | 2893885-42-0 | [1] |
| Molecular Formula | C₂₆H₂₇N₅O | [1] |
| Molecular Weight | 425.53 g/mol | [1] |
| Canonical SMILES | CC1=C2C(CCNC2)=CC(C3=NC(C(C4=CC=C(C(N(C)C)=O)C(C)=C4)=CN5)=C5N=C3)=C1 | [1] |
| Solubility | (Not publicly available) | |
| Appearance | (Not publicly available) |
Biological Context and Mechanism of Action
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][3] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3]
Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76.[3] This cascade ultimately attenuates the downstream signaling pathways, including the activation of PLCγ1 and ERK, thereby dampening T-cell activation, proliferation, and cytokine production (e.g., IL-2).[3]
By acting as a ligand for HPK1, this compound can be incorporated into PROTACs. These bifunctional molecules are designed to bring HPK1 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome. The degradation of HPK1 removes its inhibitory effect on T-cell signaling, thus enhancing the anti-tumor immune response. This makes HPK1 an attractive target for cancer immunotherapy.[2][3]
Signaling Pathway Diagram
Caption: HPK1 Signaling Pathway and the Mechanism of Action of this compound-based PROTACs.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of compounds targeting HPK1, which can be adapted for this compound-based PROTACs.
Biochemical HPK1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound in inhibiting HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP (Adenosine triphosphate), including [γ-³³P]ATP for radiometric detection or cold ATP for luminescence-based assays
-
Test compound (e.g., this compound-based PROTAC)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent for luminescence-based detection
-
384-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a pre-mixed solution containing the HPK1 substrate (e.g., MBP) and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of recombinant human HPK1 enzyme to each well. The final reaction volume is 20 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection (ADP-Glo™ Assay):
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce luminescence. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Assay for Inhibition of SLP-76 Phosphorylation
Objective: To assess the ability of a test compound to inhibit HPK1-mediated phosphorylation of SLP-76 in a cellular context.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Test compound (e.g., this compound-based PROTAC)
-
Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and mouse anti-total SLP-76
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment or ELISA kit for pSLP-76
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of approximately 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation: Activate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Pellet the cells by centrifugation and lyse them with ice-cold lysis buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSLP-76 (Ser376) and total SLP-76 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities for pSLP-76 and normalize to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the IC₅₀ value.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation of an HPK1-targeting compound.
Caption: Experimental Workflow for the Evaluation of HPK1 Inhibitors.
Conclusion
This compound is a key chemical tool for the development of HPK1-targeting PROTACs. Understanding its chemical properties, the biological role of its target, and the appropriate experimental methodologies is crucial for its effective use in research and drug discovery. This guide provides a foundational resource for scientists working in the field of immuno-oncology and kinase inhibitor development.
References
Hpk1-IN-47 as an HPK1 Ligand: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for therapeutic intervention, particularly in the field of immuno-oncology.[1][2] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that dampens the activation of T cells, B cells, and dendritic cells.[3][4] Inhibition of HPK1 can therefore enhance anti-tumor immunity.[5][6]
Hpk1-IN-47 is a known ligand of HPK1. Its primary documented application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. In this context, this compound serves as the "warhead" that binds to HPK1, tethering it to an E3 ubiquitin ligase for subsequent degradation.
While this compound is established as an HPK1 ligand, specific quantitative data regarding its binding affinity (Kd) or inhibitory concentration (IC50) against HPK1 are not publicly available. This guide will, therefore, focus on the established mechanism of action of HPK1, the presumed role of an HPK1 ligand like this compound, and the detailed experimental protocols used to characterize such molecules. For comparative purposes, quantitative data for other well-characterized HPK1 inhibitors are provided.
HPK1 Signaling Pathway and Mechanism of Action
HPK1 functions as an intracellular immune checkpoint by attenuating the signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR).[1][7] Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[7] Its primary mechanism of immune suppression involves the phosphorylation of key adapter proteins, leading to the downregulation of activating signals.[3][4]
A key substrate of HPK1 is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3] HPK1 phosphorylates SLP-76 at serine 376, which creates a binding site for 14-3-3 proteins.[3][8] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, disrupting the formation of the active TCR signaling complex and thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[3][8]
By binding to HPK1, a ligand such as this compound would occupy the active site, preventing the phosphorylation of its downstream substrates and thus inhibiting this negative regulatory feedback loop. This leads to sustained T-cell activation, proliferation, and cytokine production.[2]
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Quantitative Data for HPK1 Inhibitors
As previously mentioned, specific quantitative data for this compound is not publicly available. The following table summarizes the inhibitory concentrations (IC50) for several other well-characterized HPK1 inhibitors to provide a reference for the potencies that can be achieved.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Compound 2 | ~20 | Cell-based | [5] |
| Compound 1 | 120 | Cell-based | [5] |
| Compound 3 | 120 | Cell-based | [5] |
| XHS | 2.6 | Biochemical | |
| XHV | 89 | Biochemical | |
| Sunitinib | 15 | Biochemical | [3] |
| ISR-05 | 24,200 | Biochemical | |
| ISR-03 | 43,900 | Biochemical |
Experimental Protocols
Characterizing an HPK1 ligand like this compound involves a series of biochemical and cellular assays to determine its binding affinity, inhibitory activity, and functional effects on immune cells.
Biochemical Assays
1. HPK1 Kinase Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of HPK1 by quantifying the amount of ADP produced in a kinase reaction.
-
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a substrate by HPK1. The amount of ADP produced is directly proportional to the kinase activity.
-
General Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant HPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or a vehicle control (DMSO) to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a biochemical HPK1 kinase assay.
Cellular Assays
1. Cellular Phosphorylation of SLP-76 Assay
This assay measures the on-target effect of an HPK1 ligand by quantifying the phosphorylation of its direct substrate, SLP-76, in a cellular context.
-
Principle: Inhibition of HPK1 in intact cells will lead to a decrease in the phosphorylation of SLP-76 at Serine 376 upon T-cell activation.
-
General Protocol:
-
Cell Culture: Culture a suitable T-cell line (e.g., Jurkat) or primary T-cells.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or a vehicle control for 1-2 hours.
-
T-Cell Stimulation: Activate the T-cells by adding anti-CD3/CD28 antibodies or beads for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Phosphorylation Detection: Quantify the levels of phospho-SLP-76 (Ser376) and total SLP-76 using either:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA: Use a sandwich ELISA with a capture antibody for total SLP-76 and a detection antibody for phospho-SLP-76 (Ser376).
-
-
Data Analysis: Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Plot the normalized values against the inhibitor concentration to determine the IC50 for target engagement.
-
2. T-Cell Activation and Cytokine Production Assay
This assay measures the functional consequence of HPK1 inhibition on T-cell effector functions.
-
Principle: By inhibiting the negative regulator HPK1, a potent ligand should enhance T-cell activation and the production of cytokines like Interleukin-2 (IL-2).
-
General Protocol:
-
Cell Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD3+ T-cells.
-
Compound Treatment: Plate the cells and pre-treat with serial dilutions of the test compound.
-
TCR Stimulation: Activate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubation: Culture the cells for 24-72 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of IL-2 (or other cytokines like IFN-γ) using an ELISA kit.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cytokine production enhancement.
-
Caption: Workflow for cellular assays to characterize an HPK1 ligand.
Conclusion
This compound is a valuable tool for researchers studying the role of HPK1 in immune regulation, primarily through its use in the development of HPK1-targeting PROTACs. While its direct inhibitory potency has not been publicly detailed, its function as an HPK1 ligand places it at the center of a key immunomodulatory pathway. The mechanism of action for such a ligand is to block the negative regulatory function of HPK1, thereby enhancing T-cell activation. The experimental protocols outlined in this guide provide a comprehensive framework for the characterization of this compound and other novel HPK1 ligands, enabling a thorough evaluation of their potential as therapeutic agents in immuno-oncology and beyond.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Research Applications of HPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role and application of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in research, with a focus on their use in immuno-oncology. While the specific compound "Hpk1-IN-47" is not documented in publicly available literature, this document will delve into the core principles of HPK1 inhibition by examining well-characterized inhibitors, their mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of immune cell activation, particularly in T cells, B cells, and dendritic cells.[1][4][5] In the context of cancer, HPK1 acts as an immune checkpoint, suppressing the body's natural anti-tumor immune response.[3][6] Consequently, the inhibition of HPK1 has emerged as a promising therapeutic strategy in cancer immunotherapy.[6][7]
The primary research application of HPK1 inhibitors is to enhance anti-tumor immunity.[6] By blocking the kinase activity of HPK1, these small molecules prevent the downstream signaling events that lead to the attenuation of T-cell activation and proliferation.[6][8] This results in a more robust and sustained immune response against cancer cells.[6] Preclinical and clinical studies are actively investigating HPK1 inhibitors as both monotherapies and in combination with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, to improve patient outcomes in various cancers.[3][4][9]
Mechanism of Action and Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and activated.[1][8] Activated HPK1 then phosphorylates downstream targets, most notably the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376.[2][8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which in turn promotes the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][2] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby dampening T-cell activation signals, including the phosphorylation of PLCγ1 and ERK.[2] HPK1 inhibitors block this catalytic activity, preventing the phosphorylation of SLP-76 and sustaining the downstream signaling required for T-cell activation, cytokine production, and proliferation.[6][10]
Caption: HPK1 signaling pathway in T-cell regulation.
Quantitative Data Presentation: Performance of HPK1 Inhibitors
The following table summarizes the biochemical potency of several publicly disclosed small molecule inhibitors of HPK1. This data is crucial for comparing the efficacy of different compounds in research settings.
| Compound Name | Target | Potency (IC50/Ki) | Reported Selectivity Profile | Reference |
| BGB-15025 | HPK1 | IC50: 1.04 nM | Described as a potent and selective HPK1 inhibitor with a good selectivity profile against other MAP4K family members. | [11] |
| GNE-1858 | HPK1 | IC50: 1.9 nM | A potent and ATP-competitive HPK1 inhibitor. | [11] |
| Compound K (BMS) | HPK1 | IC50: 2.6 nM | Reported to have over 50-fold greater selectivity against HPK1 compared to other members of the MAP4K family. | [11] |
| Sunitinib | Multi-kinase | Ki: ~10 nM | A multi-receptor tyrosine kinase (RTK) inhibitor with known off-target activity against HPK1. Its primary targets include c-KIT, VEGFR, and PDGFR. | [11] |
| CFI-402411 | HPK1 | Not Disclosed | A highly potent inhibitor of HPK1 currently in clinical trials. | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of HPK1 inhibitors. Below are protocols for key experiments cited in the research.
1. In Vitro Kinase Assay (Biochemical Potency)
This assay determines the direct inhibitory effect of a compound on the kinase activity of HPK1.
-
Principle: To measure the ability of an inhibitor to block the phosphorylation of a substrate by the HPK1 enzyme. The ADP-Glo™ Kinase Assay is a common method.
-
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin basic protein (MBP) or a specific peptide substrate
-
ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader for luminescence detection
-
-
Procedure:
-
Prepare a reaction mixture containing the HPK1 enzyme, substrate, and buffer in each well of a 384-well plate.
-
Add the test inhibitor at serially diluted concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.
-
Luminescence is read on a plate reader. The signal is inversely correlated with HPK1 inhibition.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Phospho-SLP-76 Assay (Target Engagement)
This assay measures the inhibition of HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.
-
Principle: In T-cells, TCR stimulation activates HPK1, leading to the phosphorylation of SLP-76 at Ser376. An effective HPK1 inhibitor will block this phosphorylation.[8]
-
Materials:
-
Jurkat T-cells or primary human T-cells
-
TCR stimulants (e.g., anti-CD3/CD28 antibodies)
-
Test inhibitor
-
Lysis buffer
-
Antibodies for Western Blot or ELISA: anti-phospho-SLP-76 (Ser376) and total SLP-76 antibody
-
-
Procedure:
-
Culture Jurkat T-cells or isolated primary T-cells.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the TCR pathway.
-
Lyse the cells and collect the protein extracts.
-
Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western Blot analysis or a sandwich ELISA.
-
The ratio of phospho-SLP-76 to total SLP-76 is calculated to determine the extent of HPK1 inhibition in a cellular environment.
-
3. T-Cell Activation and Cytokine Release Assay
This functional assay assesses the downstream effect of HPK1 inhibition on T-cell effector functions.
-
Principle: Inhibition of HPK1 should lead to enhanced T-cell activation and increased production of pro-inflammatory cytokines like IFN-γ and IL-2 upon TCR stimulation.
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Test inhibitor
-
TCR stimulants (e.g., anti-CD3/CD28 beads)
-
ELISA or Luminex kits for IFN-γ and IL-2 detection
-
Flow cytometry antibodies for activation markers (e.g., CD69, CD25)
-
-
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Plate the cells and pre-treat with the HPK1 inhibitor at various concentrations.
-
Stimulate the cells with anti-CD3/CD28 beads.
-
Incubate for 24-72 hours.
-
For Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of IFN-γ and IL-2 using ELISA or a multiplex bead-based assay (Luminex).
-
For Activation Marker Analysis: Harvest the cells, stain with fluorescently labeled antibodies against CD69 and CD25, and analyze by flow cytometry.
-
An increase in cytokine levels and the percentage of cells expressing activation markers indicates successful enhancement of T-cell function by the inhibitor.
-
Workflow for Kinase Inhibitor Selectivity Profiling
Ensuring that an HPK1 inhibitor is selective for its target is critical to minimize off-target effects and potential toxicity.[8] The following workflow outlines the process for determining the selectivity profile of a kinase inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. onclive.com [onclive.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 10. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Hpk1-IN-47 for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell activation, making it a compelling target for immuno-oncology therapies.[1] By dampening the T-cell receptor (TCR) signaling cascade, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[2] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target HPK1 by inducing its degradation. This guide provides a comprehensive technical overview of the use of Hpk1-IN-47, a known HPK1 ligand, in the synthesis and evaluation of HPK1-targeting PROTACs.[3][4]
HPK1 Signaling Pathway and PROTAC Mechanism of Action
Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and activated.[1] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which in turn attenuates downstream T-cell activation signals.[1]
HPK1-targeting PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC molecule consists of a ligand that binds to HPK1 (such as this compound), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., cereblon or VHL). By bringing HPK1 into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.
PROTAC Synthesis Using this compound
This compound serves as the warhead for the PROTAC, binding to the HPK1 protein. The synthesis of an HPK1-targeting PROTAC involves chemically linking this compound to a linker that is, in turn, attached to an E3 ligase ligand. A representative example is the synthesis of "PROTAC HPK1 Degrader-2". While the precise, step-by-step synthesis protocol is proprietary and detailed in patent literature (WO2023006063), the general workflow is as follows:
Note: The specific reaction conditions, catalysts, and purification methods will vary depending on the chosen linker and E3 ligase ligand. Researchers should refer to the relevant chemical literature and patents for detailed protocols.
Experimental Protocols for PROTAC Evaluation
Once synthesized, the HPK1-targeting PROTAC must be evaluated for its ability to induce HPK1 degradation and modulate T-cell function.
Western Blotting for HPK1 Degradation
This protocol is to determine the dose-dependent degradation of HPK1 in a cellular context.
Materials:
-
Jurkat T-cells (or other suitable hematopoietic cell line)
-
Complete RPMI-1640 medium
-
HPK1-targeting PROTAC (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HPK1, anti-p-SLP-76 (Ser376), anti-total SLP-76, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of the HPK1 PROTAC (e.g., 0.1 nM to 1000 nM) or vehicle control for a set time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Calculate the percentage of HPK1 degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
ELISA for Cytokine Release (IL-2 and IFN-γ)
This protocol assesses the functional consequence of HPK1 degradation on T-cell activation.
Materials:
-
Jurkat T-cells or primary human T-cells
-
Complete RPMI-1640 medium
-
HPK1-targeting PROTAC (dissolved in DMSO)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Human IL-2 and IFN-γ ELISA kits
-
96-well plates
Protocol:
-
Cell Culture and Treatment:
-
Pre-treat Jurkat or primary T-cells with the HPK1 PROTAC or vehicle control for 1-2 hours.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 24 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
ELISA:
-
Perform the IL-2 and IFN-γ ELISAs according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Calculate the concentrations of IL-2 and IFN-γ in each sample based on the standard curve.
-
Compare the cytokine levels in PROTAC-treated cells to the vehicle control.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for representative HPK1-targeting PROTACs found in the literature.
| Compound | DC50 (HPK1 Degradation) | Dmax (HPK1 Degradation) | Cell Line | Reference |
| PROTAC HPK1 Degrader-2 | 23 nM | Not Reported | Human PBMC | MedchemExpress, citing patent WO2023006063[5] |
| 10m | 5.0 ± 0.9 nM | ≥ 99% | Not Specified | Journal of Medicinal Chemistry (2025)[2] |
| HZ-S506 | < 10 nM | Not Reported | Jurkat & PBMC | Journal for ImmunoTherapy of Cancer (2022)[6] |
| B1 | 1.8 nM | Not Reported | Not Specified | Bioorganic Chemistry (2024)[7] |
| SS47 | ~100 nM (effective conc.) | Not Reported | Bone-marrow DCs | MedchemExpress[8] |
Note: The specific experimental conditions for determining these values can be found in the corresponding references.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective HPK1-targeting PROTACs. By inducing the degradation of HPK1, these novel therapeutic agents have the potential to enhance T-cell-mediated anti-tumor immunity. The experimental protocols and data presented in this guide provide a framework for the synthesis and evaluation of this compound based PROTACs, aiding researchers in the advancement of this promising therapeutic strategy.
References
- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Hpk1-IN-47: A Technical Guide to its Discovery and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hpk1-IN-47, a key chemical intermediate in the synthesis of selective Hematopoietic Progenitor Kinase 1 (HPK1) degraders. HPK1, a serine/threonine kinase, is a critical negative regulator of T-cell receptor signaling, and its inhibition or degradation presents a promising strategy in immuno-oncology. This compound serves as a crucial building block for the development of Proteolysis Targeting Chimeras (PROTACs), specifically as a precursor to "PROTAC HPK1 Degrader-2" (HY-162544). This document details the discovery context of this compound, its synthesis, its role in the generation of potent HPK1-targeting PROTACs, and the relevant experimental protocols for the evaluation of these compounds.
Introduction to HPK1 and Targeted Protein Degradation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of immune responses.[1] Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade, thereby attenuating T-cell and B-cell activation and proliferation.[2] This immunosuppressive role makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity.[2]
Targeted protein degradation, utilizing technologies such as PROTACs, has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.
Discovery of this compound as a PROTAC Precursor
This compound was identified as a key intermediate in the development of pyrrolo[2,3-b]pyrazine-based bifunctional compounds designed as HPK1 degraders, as disclosed in patent WO2023006063A1.[3] This molecule serves as the HPK1-binding moiety, which is then linked to an E3 ligase ligand to form a functional PROTAC. Specifically, this compound is a precursor to "PROTAC HPK1 Degrader-2" (HY-162544), a potent degrader of HPK1.[1][3]
Quantitative Data Summary
The following tables summarize the biological activity of the final PROTAC degrader synthesized from this compound and compares it with other published HPK1 PROTAC degraders.
Table 1: In Vitro Degradation Potency of HPK1 PROTACs
| Compound | DC50 (nM) | Cell Line | Dmax (%) | Reference |
| PROTAC HPK1 Degrader-2 | 23 | Human PBMC | >80% | [3][4] |
| PROTAC HPK1 Degrader-1 | 1.8 | Not Specified | Not Specified | [1] |
| PROTAC HPK1 Degrader-4 | 3.16 | Not Specified | Not Specified | [1] |
| PROTAC HPK1 Degrader-5 | 5.0 | Not Specified | ≥ 99% | [1] |
| DD205-291 | 5.3 | Not Specified | Not Specified | [1] |
Table 2: Cellular Activity of HPK1 PROTACs
| Compound | Assay | IC50 (nM) | Cell Line | Reference |
| A PROTAC HPK1 Degrader | pSLP76 Inhibition | 2-25 | Not Specified | [4] |
| PROTAC HPK1 Degrader-1 | pSLP76 Inhibition | 496.1 | Not Specified | [1] |
| A PROTAC HPK1 Degrader | IL-2 Release | 2-20 | Not Specified | [4] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway
The diagram below illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. HPK1 activation leads to the phosphorylation of SLP-76, which subsequently results in its ubiquitination and degradation, thus dampening the T-cell response.
References
Hpk1-IN-47: A Gateway to Targeted HPK1 Degradation for Enhanced Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling, thereby representing a compelling target for cancer immunotherapy. Attenuation of HPK1 activity can unleash a more robust anti-tumor immune response. While small molecule inhibitors can block the catalytic function of HPK1, a more comprehensive approach involves the complete removal of the protein, eliminating both its kinase and scaffolding functions. This has led to the development of Proteolysis Targeting Chimeras (PROTACs) that can induce the degradation of HPK1. This technical guide focuses on Hpk1-IN-47, a ligand utilized in the synthesis of a potent HPK1-targeting PROTAC, and its role in the targeted degradation of the HPK1 protein. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive resource for professionals in the field of drug discovery and development.
Introduction to HPK1 and the Role of this compound
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a key intracellular immune checkpoint. Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens T-cell activation, proliferation, and cytokine production. By targeting HPK1 for degradation, it is possible to sustain TCR signaling and enhance T-cell effector functions against tumors.
This compound is a high-affinity ligand designed to bind to HPK1. In the context of PROTACs, this compound serves as the "warhead" that specifically recognizes and binds to the HPK1 protein. This ligand is chemically linked to an E3 ubiquitin ligase-recruiting moiety, creating a heterobifunctional molecule. This PROTAC, by simultaneously binding to both HPK1 and an E3 ligase, facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. One such PROTAC synthesized using this compound is "PROTAC HPK1 Degrader-2 (HY-162544)".
Quantitative Data
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The key metrics are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Compound | Target | Cell Type | DC50 (nM) | Dmax (%) | Reference |
| PROTAC HPK1 Degrader-2 (HY-162544) | HPK1 | Human PBMC | 23 | N/A | --INVALID-LINK--[1][2] |
| Compound 10m | HPK1 | Jurkat cells | 5.0 ± 0.9 | ≥ 99 | --INVALID-LINK--[3] |
Signaling Pathways and Mechanism of Action
The degradation of HPK1 by a PROTAC derived from this compound restores the normal T-cell activation signaling pathway. The following diagrams illustrate the HPK1 signaling pathway and the mechanism of action of the PROTAC.
References
Hpk1-IN-47: A Technical Guide to a Key Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hpk1-IN-47, a crucial chemical tool for researchers engaged in the targeted degradation of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a key negative regulator of T-cell receptor signaling, and its inhibition or degradation is a promising strategy in immuno-oncology. This compound serves as a specific ligand for HPK1, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the available technical data, supplier information, and the biological context of its application.
Core Technical Data
This compound is a specialized chemical compound designed to bind to HPK1. Its primary application is as a building block for the creation of PROTACs, bifunctional molecules that induce the degradation of a target protein. Specifically, this compound is the HPK1-binding moiety used in the synthesis of "PROTAC HPK1 Degrader-2" (HY-162544).[1]
| Property | Value | Reference |
| Product Name | This compound | MedchemExpress |
| Catalog Number | HY-162545 | MedchemExpress |
| Chemical Formula | C26H27N5O | [1] |
| Molecular Weight | 425.53 | [1] |
| CAS Number | 2893885-42-0 | [1] |
| Application | HPK1 Ligand for PROTAC Synthesis | [1] |
| Compound | Parameter | Value | Cell Line | Reference |
| PROTAC HPK1 Degrader-2 (HY-162544) | DC50 | 23 nM | Human PBMCs | [2][3][4] |
Supplier Information
This compound is commercially available from specialized chemical suppliers for research purposes.
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-162545 |
HPK1 Signaling Pathway and PROTAC Mechanism of Action
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a crucial negative regulator of T-cell receptor (TCR) signaling.[5][6] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76.[5][7] This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, thereby dampening the T-cell response.[5][7] By targeting HPK1 for degradation, the inhibitory signal is removed, leading to enhanced T-cell activation and a more robust anti-tumor immune response.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.[8] A PROTAC consists of a ligand that binds to the target protein (in this case, derived from this compound), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9] This ternary complex formation brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8][10]
Caption: Workflow of HPK1 degradation mediated by a PROTAC synthesized from this compound.
Experimental Protocols
While specific, detailed protocols for the synthesis of PROTAC HPK1 Degrader-2 from this compound are proprietary and found within patent literature such as WO2023006063, the following outlines a general experimental workflow for the evaluation of the resulting PROTAC.
Protocol 1: In Vitro HPK1 Degradation Assay in PBMCs
Objective: To determine the DC50 (concentration for 50% degradation) of the HPK1 PROTAC in primary human immune cells.
Materials:
-
PROTAC HPK1 Degrader-2 (synthesized using this compound)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HPK1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Methodology:
-
Cell Culture and Treatment:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 supplemented with 10% FBS at a density of 1 x 10^6 cells/mL.
-
Prepare serial dilutions of the HPK1 PROTAC in DMSO, and then further dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat PBMCs with varying concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize protein concentrations for all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HPK1 band intensity to the corresponding loading control band intensity.
-
Plot the normalized HPK1 levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.
-
Protocol 2: T-Cell Activation Assay (IL-2 Production)
Objective: To assess the functional consequence of HPK1 degradation on T-cell activation by measuring IL-2 cytokine production.
Materials:
-
Human PBMCs
-
HPK1 PROTAC
-
Anti-CD3/CD28 T-cell activation beads or plate-bound antibodies
-
RPMI-1640 medium with 10% FBS
-
Human IL-2 ELISA Kit
Methodology:
-
Cell Culture and Treatment:
-
Culture PBMCs as described in Protocol 1.
-
Pre-treat the cells with serial dilutions of the HPK1 PROTAC or vehicle for 2-4 hours.
-
-
T-Cell Stimulation:
-
Add anti-CD3/CD28 beads to the cell suspension at the manufacturer's recommended ratio or transfer cells to plates pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the PROTAC concentration to generate a dose-response curve and determine the EC50 for IL-2 production enhancement.
-
This technical guide serves as a foundational resource for researchers utilizing this compound. For further detailed information, direct consultation of the referenced patent and supplier datasheets is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PROTACs and Molecular Glues [astrazeneca.com]
- 10. PROTACs revolutionize small molecule drugs | CAS [cas.org]
Understanding HPK1 as an Immuno-Oncology Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a high-priority target in immuno-oncology.[1] Predominantly expressed in hematopoietic cells, HPK1 is a serine/threonine kinase that functions as a critical intracellular negative regulator of immune cell activation.[2][3] It acts as an intrinsic brake on T-cell, B-cell, and dendritic cell functions, thereby limiting anti-tumor immune responses.[1][4][5] Tumors can exploit this regulatory mechanism to evade immune surveillance.[6] The kinase activity of HPK1 is pivotal to its immunosuppressive functions, making small molecule inhibitors a promising therapeutic strategy to unleash the immune system's full potential against cancer, either as a monotherapy or in combination with existing checkpoint inhibitors.[1][6][7] This guide provides a comprehensive technical overview of HPK1 biology, its role as a therapeutic target, quantitative data on current inhibitors, and detailed experimental protocols for its study.
The Role of HPK1 in Immune Regulation
HPK1 is a member of the Ste20 family of serine/threonine kinases and functions as a key negative feedback regulator in immune signaling pathways.[2][8] Its expression is largely restricted to the hematopoietic compartment, which minimizes the risk of on-target toxicities in non-immune cells.[4][9]
Negative Regulation of T-Cell Receptor (TCR) Signaling
The most well-characterized role of HPK1 is in the attenuation of T-cell receptor (TCR) signaling.[6][10] Upon antigen presentation and TCR engagement, HPK1 is recruited to the immunological synapse by adaptor proteins.[11] Once activated through autophosphorylation and transphosphorylation, HPK1 dampens the T-cell response through a multi-step process:[11][12]
-
Phosphorylation of SLP-76: Activated HPK1 directly phosphorylates the key adaptor protein, SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), at Serine 376.[10][13][14]
-
Recruitment of 14-3-3 Proteins: This phosphorylation event creates a docking site for 14-3-3 scaffolding proteins.[3][15]
-
Signal Complex Disruption: The binding of 14-3-3 proteins to SLP-76 leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, causing the disassembly of the active TCR signaling complex.[10][12]
-
Attenuation of Downstream Signals: This disruption ultimately attenuates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Extracellular signal-regulated kinase (ERK), leading to reduced T-cell activation, proliferation, and cytokine production (e.g., IL-2).[10][12][15]
Genetic studies, including those using HPK1 knockout or kinase-dead knock-in mice, have confirmed this negative regulatory role, showing that loss of HPK1 function results in enhanced T-cell activation, increased cytokine secretion, and potent anti-tumor immune responses.[2][11]
Regulation of B-Cell and Dendritic Cell Function
HPK1's regulatory role extends to other key immune cells. In B-cells, HPK1 negatively regulates B-cell receptor (BCR) signaling by phosphorylating and promoting the degradation of the adaptor protein BLNK, a homolog of SLP-76.[8][16] In dendritic cells (DCs), the loss of HPK1 enhances their antigen presentation capabilities, leading to a more potent anti-tumor immune response when used as a cancer vaccine.[1][9]
HPK1 Inhibitors: Quantitative Potency and Selectivity
The therapeutic strategy for targeting HPK1 centers on the development of potent and selective small molecule kinase inhibitors. Numerous pharmaceutical companies are actively developing such compounds.[2] The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays.
Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors
| Inhibitor Name/Code | Assay Type | Cell Line/System | Potency Value | Reference |
| NDI-101150 | Biochemical | - | IC50 < 1.0 nM | [17] |
| BGB-15025 | Biochemical | - | IC50 = 1.04 nM | [17] |
| Compound [I] (EMD Serono) | Biochemical | - | IC50 = 0.2 nM | [18] |
| Cell-based (pSLP-76) | Jurkat | IC50 = 3 nM | [18] | |
| Cell-based (IL-2 secretion) | Primary T-cells | EC50 = 1.5 nM | [18] | |
| CompK (HPK1-IN-7) | Biochemical | - | IC50 = 2.6 nM | [17] |
| Cell-based (pSLP-76) | Human PBMC | IC50 = 0.6 µM | [18] | |
| Compound 2-7 | Biochemical | - | IC50 = 1.39 nM | [19] |
| Cell-based (IL-2 secretion) | Jurkat | EC50 = 11.56 nM | [19] | |
| Compound 4-5 | Biochemical | - | IC50 = 0.9 nM | [19] |
| ISR-05 | Biochemical | - | IC50 = 24.2 µM | [20] |
| ISR-03 | Biochemical | - | IC50 = 43.9 µM | [20] |
Table 2: Kinase Selectivity Profile of Representative HPK1 Inhibitors
Selectivity is a critical attribute for an HPK1 inhibitor, as off-target activity against other kinases, particularly within the highly homologous MAP4K family, could lead to unintended side effects.[19][21]
| Kinase Target | CompK IC50 (nM) | Gilead-A IC50 (nM) |
| HPK1 (MAP4K1) | 2.6 | <1 |
| MAP4K2 (GCK) | >130 | >50 |
| MAP4K3 (GLK) | >130 | >50 |
| MAP4K4 (HGK) | >130 | >50 |
| MAP4K5 (KHS) | >130 | >50 |
| MAP4K6 (MINK1) | >130 | >50 |
| Data compiled from reference[21]. A lower IC50 value indicates higher potency. |
Key Experimental Protocols
Validating the mechanism and efficacy of HPK1 inhibitors requires a suite of robust biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.
-
Principle: The assay quantifies the phosphorylation of a substrate by the HPK1 enzyme. The signal generated is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay, for example, measures ADP production.[18]
-
Materials:
-
Recombinant human HPK1 enzyme.
-
Suitable substrate (e.g., generic kinase substrate peptide).
-
ATP.
-
Test compounds serially diluted.
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Reagent and Kinase Detection Reagent).
-
-
Generalized Protocol:
-
Prepare a reaction mixture containing the HPK1 enzyme, substrate, and kinase buffer in a microplate.
-
Add serial dilutions of the test compounds or vehicle control to the wells.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure kinase activity. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert the ADP produced to ATP, which generates a luminescent signal via a luciferase reaction.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Plot the signal against the inhibitor concentration and use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.[18]
-
Western Blot Analysis of SLP-76 Phosphorylation
This method verifies the on-target effect of an HPK1 inhibitor in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.[14][22]
-
Principle: Cells are treated with an HPK1 inhibitor, then stimulated to activate the TCR pathway. Cell lysates are then analyzed by western blot using antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
-
Materials:
-
Human T-cell line (e.g., Jurkat) or primary T-cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
HPK1 inhibitor and vehicle control (DMSO).
-
TCR stimulating antibodies (e.g., anti-CD3 and anti-CD28).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-pSLP-76 (S376), anti-total SLP-76, and a loading control (e.g., anti-β-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagents.
-
-
Generalized Protocol:
-
Cell Culture and Treatment: Culture Jurkat cells to a logarithmic growth phase. Pre-treat cells with desired concentrations of the HPK1 inhibitor or DMSO for 1-2 hours.[22]
-
Cell Stimulation: Stimulate the T-cell receptor by adding anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 15-30 minutes at 37°C.[22]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize the pSLP-76 signal to total SLP-76 or the loading control.[16]
-
Flow Cytometry Analysis of T-Cell Activation Markers
This assay assesses the functional consequence of HPK1 inhibition by measuring the expression of cell surface markers associated with T-cell activation.
-
Principle: T-cells are treated with an HPK1 inhibitor and stimulated. Flow cytometry is then used to quantify the percentage of cells expressing activation markers such as CD69 (early activation) and CD25 (late activation).[23][24]
-
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.
-
HPK1 inhibitor and vehicle control.
-
TCR stimulating antibodies (e.g., plate-bound anti-CD3 and soluble anti-CD28).
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25.
-
FACS buffer (PBS with 2% FBS).
-
-
Generalized Protocol:
-
Cell Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[24]
-
Inhibitor Treatment and Stimulation: Plate the cells and pre-treat with the HPK1 inhibitor or vehicle for 1-2 hours. Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubation: Incubate for 24 to 72 hours to allow for the expression of activation markers.[24]
-
Staining: Harvest the cells and wash with FACS buffer. Resuspend the cells in a cocktail of fluorescently labeled antibodies and incubate for 30 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells to remove unbound antibodies and acquire data on a flow cytometer.
-
Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells positive for CD69 and CD25 in the inhibitor-treated versus control groups.[25][26]
-
Conclusion and Future Perspectives
HPK1 stands out as a compelling, druggable immuno-oncology target due to its restricted expression in hematopoietic cells and its critical role as a negative regulator of the anti-tumor immune response.[27][28] Pharmacological inhibition of its kinase activity has been shown to robustly enhance the function of T-cells and other key immune players.[4][6] The ongoing development of potent and selective small molecule inhibitors, many of which are advancing into clinical trials, holds significant promise for a new class of cancer immunotherapy.[2][6] Future research will focus on optimizing the drug-like properties of these inhibitors, understanding the full therapeutic potential in combination with checkpoint blockades, and identifying patient populations most likely to benefit from this targeted approach.[29]
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Flow cytometric analysis of activation markers on stimulated T cells and their correlation with cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. synapse.koreamed.org [synapse.koreamed.org]
- 27. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 28. A perspective on HPK1 as a novel immuno-oncology drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Hpk1-IN-47: A Precursor for Potent HPK1 PROTAC Degraders
CAS Number: 2893885-42-0 Molecular Formula: C₂₆H₂₇N₅O Molecular Weight: 425.53
Introduction
Hpk1-IN-47 is a crucial chemical intermediate for researchers engaged in the development of targeted protein degraders, specifically Proteolysis Targeting Chimeras (PROTACs), for Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a key negative regulator of T-cell and B-cell receptor signaling. By dampening the anti-tumor immune response, HPK1 represents a high-value target for cancer immunotherapy. The inhibition or degradation of HPK1 can enhance T-cell activation, proliferation, and cytokine production, thereby promoting a more robust immune response against cancer cells.
This technical guide provides a comprehensive overview of this compound's application as a precursor to potent HPK1 degraders, such as PROTAC HPK1 Degrader-2. It is intended for an audience of researchers, scientists, and drug development professionals, offering detailed insights into the underlying biology, mechanism of action, and the experimental protocols necessary to evaluate the resulting degraders.
The Role of HPK1 in Immune Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is an intracellular immune checkpoint that attenuates signaling cascades initiated by the T-cell receptor (TCR) and B-cell receptor (BCR). Upon receptor engagement, HPK1 is recruited to the signaling complex and activated. Its primary immunosuppressive function is mediated through the phosphorylation of key adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).
PROTAC-Mediated Degradation of HPK1
This compound serves as a building block for the synthesis of HPK1-targeting PROTACs. These bifunctional molecules are designed to induce the degradation of HPK1 through the ubiquitin-proteasome system. A typical HPK1 PROTAC consists of three components: a ligand that binds to HPK1 (derived from a precursor like this compound), a linker, and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). By simultaneously binding to HPK1 and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of HPK1 and its subsequent degradation by the proteasome. This approach not only inhibits the kinase activity of HPK1 but also eliminates its scaffolding functions, potentially leading to a more profound and sustained biological effect compared to traditional small molecule inhibitors.
Quantitative Data for HPK1 PROTAC Degraders
The following table summarizes the in vitro activity of representative HPK1 PROTAC degraders, including those for which this compound is a precursor.
| Compound ID | Target | DC₅₀ (nM) in PBMCs | pSLP-76 Inhibition IC₅₀ (nM) | IL-2 Release EC₅₀ (nM) |
| PROTAC HPK1 Degrader-2 | HPK1 | 23 | Not Reported | Not Reported |
| Representative PROTACs | HPK1 | 1 - 20 | 2 - 25 | 2 - 20 |
Note: Data for "Representative PROTACs" is sourced from preclinical studies on various potent HPK1 PROTAC degraders and is intended to provide a general indication of the activity levels that can be achieved.
Experimental Protocols
Synthesis of PROTAC HPK1 Degrader-2 from this compound
While the precise, step-by-step synthesis of PROTAC HPK1 Degrader-2 from this compound is detailed in patent literature (WO2023006063), the general principle involves the chemical ligation of this compound (the HPK1 ligand) to a linker that is subsequently attached to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for CRBN recruitment). This typically involves standard organic chemistry reactions to form stable covalent bonds between the three components.
In Vitro HPK1 Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of HPK1 induced by a PROTAC degrader.
Methodology:
-
Cell Culture: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line (e.g., Jurkat) in appropriate media.
-
Compound Treatment: Seed the cells at a desired density and treat with serial dilutions of the HPK1 PROTAC degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HPK1. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for HPK1 and the loading control. Normalize the HPK1 signal to the loading control and plot the percentage of HPK1 remaining relative to the vehicle control against the degrader concentration. Calculate the DC₅₀ value (the concentration at which 50% of the protein is degraded).
Phospho-SLP-76 (Ser376) Cellular Assay
Objective: To measure the functional consequence of HPK1 degradation on its direct downstream target, SLP-76.
Methodology:
-
Cell Culture and Treatment: Culture Jurkat T-cells or PBMCs and pre-incubate with serial dilutions of the HPK1 PROTAC degrader for a defined period (e.g., 2-4 hours).
-
T-Cell Receptor (TCR) Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads for a short duration (e.g., 15-30 minutes) to activate the TCR signaling pathway.
-
Cell Lysis and Analysis: Lyse the cells and measure the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a sensitive immunoassay method such as:
-
Western Blot: As described above, using antibodies specific for phospho-SLP-76 (Ser376) and total SLP-76.
-
ELISA: A sandwich ELISA format with a capture antibody for total SLP-76 and a detection antibody for phospho-SLP-76 (Ser376).
-
Flow Cytometry: Intracellular staining with a fluorescently labeled antibody specific for phospho-SLP-76 (Ser376).
-
-
Data Analysis: Determine the ratio of phospho-SLP-76 to total SLP-76 for each treatment condition. Plot the inhibition of SLP-76 phosphorylation against the degrader concentration to calculate the IC₅₀ value.
IL-2 Cytokine Release Assay
Objective: To assess the functional impact of HPK1 degradation on T-cell activation by measuring the production of Interleukin-2 (IL-2).
Methodology:
-
Cell Isolation and Treatment: Isolate human PBMCs or purified CD3+ T-cells and pre-treat with serial dilutions of the HPK1 PROTAC degrader.
-
TCR Stimulation: Activate the T-cells with anti-CD3/anti-CD28 antibodies or beads.
-
Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the degrader concentration and calculate the EC₅₀ value (the concentration that induces 50% of the maximal IL-2 release).
Mandatory Visualizations
Caption: HPK1 Signaling Pathway and Negative Regulation of T-Cell Activation.
Caption: Mechanism of Action for an HPK1 PROTAC Degrader.
Caption: General Experimental Workflow for HPK1 Degrader Characterization.
Hpk1-IN-47 for Cancer Immunology Research: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature and clinical trial data do not contain specific information on a compound designated "Hpk1-IN-47." This guide will therefore provide a comprehensive overview of the core principles of Hematopoietic Progenitor Kinase 1 (HPK1) inhibition for cancer immunology, utilizing data from well-characterized, publicly disclosed small molecule HPK1 inhibitors as representative examples to illustrate the mechanism of action, experimental protocols, and potential therapeutic applications.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of immune cell function, making it a promising therapeutic target in immuno-oncology.[1] Predominantly expressed in hematopoietic cells, HPK1 functions as an immune checkpoint, dampening the signaling cascades initiated by T-cell and B-cell receptors.[1][2][3] Inhibition of HPK1's kinase activity can unleash a potent anti-tumor immune response by enhancing T-cell activation, proliferation, and cytokine production, while also rendering T-cells more resistant to the immunosuppressive tumor microenvironment.[1][4]
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the HPK1 signaling pathway, the mechanism of action of its inhibitors, quantitative data from preclinical studies, and detailed experimental protocols for evaluating HPK1 inhibitors.
The Role of HPK1 in Cancer Immunology
HPK1 is a serine/threonine kinase that acts as a crucial negative feedback regulator in T-cell receptor (TCR) signaling.[1][5] This intrinsic braking mechanism is essential for maintaining immune homeostasis; however, in the context of cancer, tumors can exploit this function to evade immune destruction.[1][6] By attenuating T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate malignant cells.[6] The kinase activity of HPK1 is critical for its immunosuppressive functions.[1] Studies using kinase-dead HPK1 knock-in mice have demonstrated that inactivating its catalytic domain is sufficient to elicit robust anti-tumor immune responses, highlighting the therapeutic potential of small molecule kinase inhibitors.[1][7] HPK1's regulatory role also extends to B-cells and dendritic cells (DCs).[1][5]
HPK1 Signaling Pathway and Mechanism of Action of Inhibitors
Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), a complex signaling cascade is initiated.[1][7] The adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) is a critical component of this cascade. HPK1 is recruited to this signaling complex and, once activated, phosphorylates SLP-76 at the Serine 376 residue.[8][9][10] This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[8][10][11] The degradation of SLP-76 effectively dismantles the signaling complex, thus attenuating T-cell activation, proliferation, and cytokine production.[7][8][12]
HPK1 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of HPK1, blocking its catalytic activity.[13] By preventing the phosphorylation of SLP-76, these inhibitors preserve the integrity of the TCR signaling complex, leading to a more sustained and robust downstream signal, which enhances the anti-tumor immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 12. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC HPK1 Degrader-2 Synthesis from Hpk1-IN-47
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of PROTAC HPK1 Degrader-2, a potent degrader of Hematopoietic Progenitor Kinase 1 (HPK1). The synthesis involves the chemical ligation of the HPK1 ligand, Hpk1-IN-47, to a linker connected to an E3 ubiquitin ligase ligand. This document outlines the necessary reagents, step-by-step procedures, and analytical methods for successful synthesis and validation.
Introduction to HPK1 and PROTAC Technology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a critical negative regulator of immune responses.[1] It is predominantly expressed in hematopoietic cells and plays a key role in dampening the activation of T cells, B cells, and dendritic cells.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates key adapter proteins, such as SLP-76, leading to their degradation and the attenuation of downstream signaling pathways.[1][2][3] This immunosuppressive function makes HPK1 an attractive therapeutic target in immuno-oncology.[4]
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[5] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (in this case, HPK1), and the other recruits an E3 ubiquitin ligase.[5][6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[5]
Synthesis of PROTAC HPK1 Degrader-2
The synthesis of PROTAC HPK1 Degrader-2 utilizes this compound as the HPK1-binding moiety.[3][7] The following protocol is a general guideline based on established PROTAC synthesis methodologies. Researchers should refer to the specific patent literature (WO2023006063) for precise, detailed instructions.[3][8]
Materials and Reagents:
-
This compound
-
E3 ligase ligand with a reactive linker (e.g., a pomalidomide- or VHL-based ligand with a terminal carboxylic acid or amine)
-
Coupling agents (e.g., HATU, HOBt)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
General Synthesis Protocol:
-
Activation of the E3 Ligase Linker: If the linker on the E3 ligase ligand terminates in a carboxylic acid, it must be activated. Dissolve the E3 ligase ligand-linker construct in an anhydrous solvent like DMF. Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 30-60 minutes.
-
Coupling Reaction: To the activated E3 ligase linker solution, add a solution of this compound (assuming it has a reactive amine available for coupling) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove excess reagents. The crude product is then purified using an appropriate technique, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC), to yield the pure PROTAC HPK1 Degrader-2.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Quantitative Data Summary
The efficacy of PROTAC HPK1 Degrader-2 and other related compounds is typically assessed by measuring their ability to induce the degradation of the target protein. The following tables summarize key quantitative data for HPK1 degraders.
| Compound | DC50 (nM) in human PBMCs | Dmax (%) | Measurement Method |
| PROTAC HPK1 Degrader-2 | 23 | Not specified | Not specified |
| PROTAC HPK1 Degrader-1 | 1.8 | Not specified | Not specified |
| PROTAC HPK1 Degrader-4 | 3.16 | Not specified | Not specified |
| PROTAC HPK1 Degrader-5 | 5.0 | ≥ 99 | Not specified |
| DD205-291 | 5.3 | Not specified | Not specified |
Table 1: Degradation Potency of Various HPK1 PROTAC Degraders.[8][9][10]
| Parameter | Description | Typical Assay Used |
| DC50 | Concentration of the PROTAC that induces 50% degradation of the target protein. | Western Blot, In-Cell ELISA |
| Dmax | The maximum percentage of protein degradation achieved at high PROTAC concentrations. | Western Blot, In-Cell ELISA |
| IC50 | Concentration of a compound that inhibits a specific biological or biochemical function by 50%. | Kinase assays (e.g., ADP-Glo), Cellular phosphorylation assays |
Table 2: Key Parameters for Characterizing PROTAC Degraders.
Experimental Protocols
Protocol 1: Western Blot Analysis of HPK1 Degradation
This protocol details the steps to quantify the degradation of HPK1 in a cellular context following treatment with PROTAC HPK1 Degrader-2.
1. Cell Culture and Treatment:
- Culture a suitable human T-cell line (e.g., Jurkat cells) in appropriate media.
- Seed the cells at a desired density and allow them to grow overnight.
- Treat the cells with varying concentrations of PROTAC HPK1 Degrader-2 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
- After treatment, harvest the cells by centrifugation.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading in the subsequent steps.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for HPK1 overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
5. Data Analysis:
- Quantify the band intensities using densitometry software (e.g., ImageJ).
- Normalize the HPK1 band intensity to the corresponding loading control band intensity.
- Calculate the percentage of HPK1 degradation for each treatment condition relative to the vehicle control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Visualizations
Caption: HPK1 signaling pathway and PROTAC-mediated degradation.
Caption: General workflow for PROTAC HPK1 Degrader-2 synthesis.
Caption: Workflow for Western blot analysis of HPK1 degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC HPK1 Degrader-2 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a New and Selective HPK1 PROTAC for Enhancing Tumor Immunotherapy through Eliminating GLK Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hpk1-IN-47 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell activation, proliferation, and cytokine production.[4][5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[2][3][6] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent degradation of SLP-76, which dampens the T-cell immune response.[3][7][8]
The inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[4][6] Potent and selective small molecule inhibitors of HPK1, such as Hpk1-IN-47, are being developed to block this negative feedback loop, thereby augmenting T-cell-mediated anti-tumor activity.[1][6] These application notes provide detailed protocols for utilizing this compound in key cell-based assays to characterize its potency and mechanism of action.
Data Presentation
The potency of this compound has been characterized in various biochemical and cell-based assays. The following table summarizes the key quantitative data for a representative potent HPK1 inhibitor, demonstrating its activity from enzyme inhibition to cellular functional outcomes.
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Biochemical HPK1 Kinase Assay | Purified Enzyme | IC50 | 0.2 nM | [1][9] |
| pSLP-76 (Ser376) Cellular Assay | Jurkat T-cells | IC50 | 3 nM | [1][9] |
| IL-2 Secretion Functional Assay | Primary Human T-cells | EC50 | 1.5 nM | [1][9] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental approach, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing this compound in cell-based assays.
References
- 1. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Hpk1-IN-47 In Vitro Binding Assay for HPK1
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that is predominantly expressed in hematopoietic cells.[1][2][3] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][4][5][6][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, including the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2][6][8] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[1][2][3][8] Due to its role as an intracellular immune checkpoint, inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immune responses.[3][7][8][9]
Hpk1-IN-47 is a potent and selective small molecule inhibitor of HPK1. These application notes provide detailed protocols for determining the in vitro potency and selectivity of this compound using established biochemical assays.
HPK1 Signaling Pathway
HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex where it becomes activated.[2][4][5] Activated HPK1 then phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins.[1][6][10] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which disrupts the formation of the active TCR signaling complex and attenuates downstream signaling.[1][2][3]
Data Presentation
The potency of this compound and other reference HPK1 inhibitors can be determined using in vitro kinase assays. The following tables summarize representative quantitative data for potent HPK1 inhibitors.
Table 1: In Vitro Potency of HPK1 Inhibitors
| Inhibitor | HPK1 IC50 (nM) | Assay Method |
| This compound (Representative) | 0.1 | Biochemical Assay |
| GNE-1858 | 1.9 | Biochemical Assay[6] |
| HPK1-IN-7 | 2.6 | Biochemical Assay[11] |
| XHS | 2.6 | Biochemical Assay[6][12] |
| Compound K | 2.6 | Biochemical Assay[13] |
| Hpk1-IN-4 (comp 22) | 0.061 | Biochemical Assay[13] |
Table 2: Selectivity Profile of a Potent HPK1 Inhibitor (Representative)
High selectivity is a critical attribute for a therapeutic kinase inhibitor. The following data for a potent and selective HPK1 inhibitor demonstrates typical selectivity against other members of the MAP4K family.
| Kinase | IC50 (nM) | Fold Selectivity vs HPK1 |
| HPK1 (MAP4K1) | <1 | - |
| MAP4K2 (GCK) | >1000 | >1000 |
| MAP4K3 (GLK) | >1000 | >1000 |
| MAP4K4 (HGK) | 54 | >50 |
| MAP4K5 (KHS) | >1000 | >1000 |
Experimental Protocols
Several assay formats can be used to measure the enzymatic activity of HPK1 and the potency of inhibitors like this compound. Common methods include Time-Resolved Fluorescence Energy Transfer (TR-FRET) and luminescence-based ADP detection assays.[14][15]
Protocol 1: ADP-Glo™ Kinase Assay for this compound Potency
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity. The assay is suitable for a 384-well plate format.[13][16]
Materials and Reagents:
-
Recombinant Human HPK1 enzyme
-
Myelin Basic Protein (MBP) or SLP-76 peptide substrate[17]
-
This compound and other test compounds
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Plate Setup: Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a solution containing recombinant HPK1 enzyme and the MBP or SLP-76 substrate in Kinase Assay Buffer. Add 5 µL of this solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: TR-FRET Assay for HPK1 Activity
This assay measures the phosphorylation of a biotinylated SLP-76 substrate by HPK1.[15]
Materials and Reagents:
-
Recombinant Human HPK1 enzyme
-
Biotinylated SLP-76 substrate
-
This compound and other test compounds
-
ATP
-
Kinase Assay Buffer
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-SLP-76 antibody and Streptavidin-allophycocyanin)
Procedure:
-
Compound Preparation and Plating: Prepare and plate serial dilutions of this compound as described in Protocol 1.
-
Enzyme and Substrate Addition: Add a solution of HPK1 enzyme and biotinylated SLP-76 substrate to each well.
-
Reaction Initiation and Incubation: Start the reaction with ATP and incubate as described previously.
-
Detection: Stop the reaction by adding a detection solution containing EDTA and the TR-FRET reagents.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for antibody binding.
-
Data Acquisition: Read the time-resolved fluorescence on a suitable plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and determine the IC50 values as described above.
Conclusion
The provided protocols and representative data offer a framework for the in vitro characterization of HPK1 inhibitors such as this compound. These assays are essential for determining the potency and selectivity of novel compounds, which are critical parameters for the development of new immuno-oncology therapeutics. The inhibition of HPK1 by potent and selective molecules like this compound holds the potential to enhance T-cell-mediated anti-tumor immunity.
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Hpk1-IN-47 in Targeted Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Hpk1-IN-47 in targeted protein degradation studies. This compound is a ligand for Hematopoietic Progenitor Kinase 1 (HPK1) utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action, summarizes key quantitative data for derived PROTACs, and provides detailed protocols for essential experiments to characterize their activity.
Introduction to HPK1 and Targeted Protein Degradation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Within the context of oncology, HPK1 acts as an intracellular immune checkpoint, suppressing anti-tumor immune responses.[2] Consequently, the inhibition or degradation of HPK1 is a promising strategy in immuno-oncology to enhance T-cell activation and effector functions against tumors.[2]
Targeted protein degradation using PROTACs is a novel therapeutic modality that offers a distinct advantage over traditional inhibition.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[3] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3] this compound serves as the HPK1-binding moiety in the synthesis of potent HPK1-degrading PROTACs.[1][4]
Mechanism of Action
This compound is a crucial component of several PROTAC degraders, including "PROTAC HPK1 Degrader-2" and "SS47".[1][5] These PROTACs function by simultaneously binding to HPK1 via the this compound moiety and an E3 ligase, such as Cereblon (CRBN), through a separate ligand.[5][6] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to HPK1, marking it for degradation by the proteasome.[6]
The degradation of HPK1 removes its negative regulatory influence on T-cell signaling. In a healthy state, activated HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and proteasomal degradation of SLP-76, which in turn dampens the T-cell activation signal.[7][8] By degrading HPK1, PROTACs synthesized from this compound prevent the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.
Data Presentation: Quantitative Analysis of HPK1 Degraders
The following table summarizes the degradation potency of various HPK1 PROTACs, some of which utilize this compound or similar HPK1 ligands.
| Compound Name | DC₅₀ | Dₘₐₓ | Cell Line/System | Reference |
| PROTAC HPK1 Degrader-1 | 1.8 nM | Not Reported | Not Specified | [9] |
| PROTAC HPK1 Degrader-2 | 23 nM | Not Reported | Human PBMCs | [10][11][12] |
| PROTAC HPK1 Degrader-4 | 3.16 nM | Not Reported | Not Specified | [9] |
| PROTAC HPK1 Degrader-5 | 5.0 nM | ≥ 99% | Not Specified | [7] |
| DD205-291 | 5.3 nM | Not Reported | Not Specified | [9] |
| Compound 2 (CRBN-based) | ~120 nM (EC₅₀) | Not Reported | Jurkat cells | [7] |
| SS47 | Degradation observed at 100 nM | Not Reported | Bone-marrow-derived DCs | [5][13] |
Signaling Pathways and Experimental Workflows
Caption: HPK1-mediated negative regulation of TCR signaling.
Caption: PROTAC-mediated degradation of HPK1.
Caption: Workflow for HPK1 PROTAC characterization.
Experimental Protocols
Western Blot for HPK1 Degradation
This protocol outlines the steps to quantify the degradation of HPK1 in cells treated with a PROTAC synthesized from this compound.
Materials:
-
Cell line (e.g., Jurkat T-cells, human PBMCs)
-
HPK1 PROTAC (dissolved in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-HPK1, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a suitable density (e.g., 1-2 x 10⁶ cells/mL for suspension cells).
-
Treat cells with serial dilutions of the HPK1 PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation (500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
Add Laemmli Sample Buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HPK1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize HPK1 band intensity to the loading control.
-
IL-2 and IFN-γ ELISA
This protocol measures the functional consequence of HPK1 degradation on T-cell activation by quantifying the release of IL-2 and IFN-γ.
Materials:
-
Primary human T-cells or PBMCs
-
HPK1 PROTAC (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom plates
-
Human IL-2 and IFN-γ ELISA kits
Procedure:
-
Cell Preparation:
-
Isolate primary human T-cells or PBMCs.
-
Resuspend cells in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the HPK1 PROTAC in complete medium.
-
Add the diluted PROTAC or vehicle control to the appropriate wells and pre-incubate for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate the T-cells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the IL-2 and IFN-γ ELISA according to the manufacturer's instructions.
-
Generate a standard curve and determine the concentration of cytokines in each sample.
-
T-cell Proliferation Assay (CFSE Staining)
This assay assesses the effect of HPK1 degradation on T-cell proliferation by measuring the dilution of the fluorescent dye CFSE.
Materials:
-
Primary human T-cells or PBMCs
-
HPK1 PROTAC (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
PBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells in complete medium at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Prepare and add serial dilutions of the HPK1 PROTAC or vehicle control.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
T-Cell Activation:
-
Add anti-CD3 and anti-CD28 antibodies to each well.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HPK1 PROTAC SS47 | HPK1 degrader | Probechem Biochemicals [probechem.com]
Experimental Workflow for the Characterization of Hpk1-IN-47: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental workflow for the characterization of Hpk1-IN-47, a ligand of the Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase that acts as a critical negative regulator of T-cell and B-cell activation.[1][2] Its role in dampening immune responses has made it a compelling target for immuno-oncology.[3][4] this compound has been identified as a ligand for HPK1 and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as PROTAC HPK1 Degrader-2.[1] This document outlines detailed protocols for evaluating the biochemical and cellular activity of this compound or similar compounds, enabling researchers to assess their potential as HPK1 inhibitors.
HPK1 Signaling Pathway
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP-76).[5][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][6] The degradation of SLP-76 attenuates the TCR signaling cascade, thereby reducing T-cell activation, proliferation, and cytokine production.[6][8] Small molecule inhibitors of HPK1 block this negative regulatory pathway, thus enhancing the anti-tumor immune response.[6][8]
Data Presentation: Comparative Potency of HPK1 Inhibitors
While specific inhibitory data for this compound is not publicly available, the following tables summarize the potency of other known HPK1 inhibitors. This data provides a benchmark for evaluating the activity of novel compounds like this compound.
Table 1: Biochemical and Cellular IC50/EC50 Values of HPK1 Inhibitors
| Compound/Inhibitor | Assay Type | Cell Line/System | IC50/EC50 Value |
| Compound [I] (EMD Serono) | Biochemical | - | 0.2 nM[2] |
| Cell-based (pSLP76) | Jurkat | 3 nM[2] | |
| Cell-based (IL-2 secretion) | Primary T-cells | 1.5 nM (EC50)[2] | |
| Compound 2 | Cell-based (pSLP76) | Jurkat | ~20 nM[2] |
| KHK-6 | Biochemical | - | 20 nM[7] |
| Compound 1 | Cell-based (pSLP76) | Jurkat | 120 nM[2] |
| Compound 3 | Cell-based (pSLP76) | Jurkat | 120 nM[2] |
| Hpk1-IN-25 | Biochemical | - | 129 nM[9] |
| XHS | Biochemical | - | 2.6 nM[10] |
| Cell-based (pSLP76) | Human PBMC | 0.6 µM[2] | |
| XHV | Biochemical | - | 89 nM[10] |
| Hpk1-IN-37 | Biochemical | - | 3.7 nM[11] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the inhibitory activity of this compound.
Biochemical HPK1 Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant HPK1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6][12]
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in the kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Add 5 µL of a mixture containing the HPK1 enzyme and substrate to each well.[12]
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.[12]
-
Incubate the plate at 30°C for 60 minutes.[12]
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cellular Phospho-SLP-76 (pSLP-76) Assay
Objective: To measure the inhibition of HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.[12][13] This can be performed using Western Blot or a quantitative ELISA.[12]
Materials:
-
Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation[13]
-
Cell lysis buffer
-
Antibodies: primary anti-pSLP-76 (Ser376) and anti-total SLP-76
-
Secondary antibodies for Western Blot or ELISA kit components
Protocol (Western Blot):
-
Culture Jurkat T-cells and pre-incubate with serial dilutions of this compound or DMSO for 1-2 hours.[12]
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.[12]
-
Lyse the cells to extract proteins.
-
Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSLP-76 (Ser376) and total SLP-76 (as a loading control).[12]
-
Visualize bands and quantify the reduction in pSLP-76 signal relative to total SLP-76.
T-Cell Activation and Cytokine Production Assay
Objective: To assess the functional consequence of HPK1 inhibition by measuring the enhancement of T-cell activation and cytokine production (e.g., IL-2, IFN-γ).[5][6]
Materials:
-
Human PBMCs or purified CD3+ T-cells
-
This compound
-
Anti-CD3/anti-CD28 antibodies or beads
-
96-well culture plates
-
ELISA kits for IL-2 and IFN-γ
Protocol:
-
Isolate human PBMCs or CD3+ T-cells from healthy donor blood.[11]
-
Plate the cells and pre-treat with serial dilutions of this compound or DMSO for 1-2 hours.[11][12]
-
Activate the cells with anti-CD3/anti-CD28 antibodies.[12]
-
Culture the cells for 24-72 hours.[6]
-
Collect the cell culture supernatant and measure the concentration of IL-2 and IFN-γ using ELISA kits.[6]
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value for cytokine production enhancement.[6]
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1.[4][8]
Materials:
-
Syngeneic mouse model (e.g., C57BL/6 mice with MC38 colon adenocarcinoma cells)[4]
-
This compound formulated for in vivo administration
-
Anti-PD-1 antibody
-
Calipers for tumor measurement
Protocol:
-
Implant tumor cells subcutaneously into the flank of the mice.[4]
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).[8]
-
Administer this compound according to a predetermined dosing schedule (e.g., daily oral gavage).[8]
-
Administer anti-PD-1 antibody as required (e.g., intraperitoneal injection twice a week).[8]
-
Measure tumor volume regularly (e.g., 2-3 times per week).[4]
-
At the end of the study, excise tumors for weight measurement and further analysis, such as immunohistochemistry or flow cytometry of tumor-infiltrating lymphocytes.[4]
Conclusion
This document provides a detailed framework for the experimental characterization of this compound. By following these protocols, researchers can systematically evaluate its biochemical potency, cellular on-target activity, and functional consequences on T-cell activation. The provided comparative data for other HPK1 inhibitors will serve as a valuable reference for interpreting the experimental outcomes. Given that this compound is a ligand for PROTAC development, these assays are crucial for understanding its intrinsic inhibitory activity and guiding its further application in targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. wp.ryvu.com [wp.ryvu.com]
Application Notes and Protocols for Targeting HPK1 in Cell Culture Experiments with Hpk1-IN-47 and Analogous Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the adaptor protein SLP-76 at serine 376.[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[1][5] This immunosuppressive function makes HPK1 an attractive therapeutic target for enhancing anti-tumor immunity in cancer immunotherapy.[6][7]
Biochemical and Cellular Activity of HPK1 Inhibitors
The following tables summarize the inhibitory activities of several well-described HPK1 inhibitors. This data is essential for determining appropriate concentration ranges for cell culture experiments when investigating new HPK1-targeting compounds like Hpk1-IN-47.
Table 1: Biochemical and Cellular IC50/EC50 Values of Various HPK1 Inhibitors
| Inhibitor Name/Code | Assay Type | Cell Line/System | IC50/EC50 Value |
| Hpk1-IN-42 | Biochemical Assay | - | 0.24 nM (IC50)[9] |
| Compound [I] (EMD Serono) | Biochemical Assay | - | 0.2 nM (IC50)[10] |
| Compound [I] (EMD Serono) | Cell-based (pSLP-76) | Jurkat | 3 nM (IC50)[10] |
| Compound [I] (EMD Serono) | Cell-based (IL-2 secretion) | Primary T-cells | 1.5 nM (EC50)[10] |
| Compound 2 | Cell-based (pSLP-76) | Jurkat | ~20 nM (IC50)[10] |
| Compound 1 | Cell-based (pSLP-76) | Jurkat | 120 nM (IC50)[10] |
| Compound 3 | Cell-based (pSLP-76) | Jurkat | 120 nM (IC50)[10] |
| NDI-101150 | HPK1 Enzymatic Assay | Biochemical | 0.7 nM (IC50)[11] |
| CFI-402411 | HPK1 Enzymatic Assay | Biochemical | 4.0 nM (IC50)[11] |
| KHK-6 | HPK1 Kinase Activity | Biochemical | 20 nM (IC50)[11] |
| Hpk1-IN-37 | In vitro biochemical assay | - | 3.7 nM (IC50) |
Table 2: Recommended Concentration Ranges and Conditions for Cell Culture Experiments
| Parameter | Recommended Value | Notes |
| Starting Concentration Range | 10 nM - 1 µM | Based on data from various potent HPK1 inhibitors.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Stock Solution Preparation | 10 mM in DMSO | Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and affect function. A vehicle control (DMSO alone) should always be included in experiments. |
| Cell Types | Jurkat T-cells, Primary Human Peripheral Blood Mononuclear Cells (PBMCs), Isolated Primary T-cells (CD4+ or CD8+) | The choice of cell type will depend on the specific research question. |
| Incubation Time | 1 - 72 hours | Dependent on the specific endpoint being measured (e.g., proximal signaling events: 15-30 mins; cytokine production: 24-72 hrs; proliferation: 72-96 hrs).[11] |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cell Activation
HPK1 acts as a negative feedback regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation of SLP-76. This event triggers the degradation of SLP-76, thereby dampening the T-cell response. Inhibition of HPK1 kinase activity blocks this phosphorylation, sustaining the TCR signal and enhancing T-cell effector functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vjoncology.com [vjoncology.com]
Hpk1-IN-47: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the reconstitution, storage, and use of Hpk1-IN-47, a ligand for Hematopoietic Progenitor Kinase 1 (HPK1) utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This compound is a valuable chemical tool for investigating the role of HPK1 in various signaling pathways, particularly in the context of cancer research and immunology. HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[1][2]
Reconstitution and Storage Conditions
Proper handling and storage of this compound are critical to maintain its stability and ensure the reproducibility of experimental results. While specific data for this compound is limited, the following recommendations are based on best practices for similar HPK1 inhibitors and related small molecules.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder (Solid) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| In DMSO | -80°C | Up to 1 year | For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4] |
| In DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Avoid multiple freeze-thaw cycles.[3][4] |
Table 2: Solubility and Reconstitution of this compound
| Solvent | Recommended Concentration | Procedure |
| DMSO | 10 mM - 50 mM | To prepare a stock solution, use anhydrous or molecular biology grade DMSO to minimize moisture absorption.[3] Add the appropriate volume of DMSO to the vial containing the powdered this compound. Vortex or sonicate gently until the compound is fully dissolved. Gentle warming to 37°C may also aid in dissolution.[5] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common experimental settings. It is crucial to optimize concentrations and incubation times for specific cell lines and assays.
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of powdered this compound to reach room temperature before opening.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell-Based Assay Protocol
-
Cell Seeding: Plate cells at the desired density in a suitable multi-well plate and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. It is important to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Treatment: Add the diluted this compound to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period to assess the effect of the compound.
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay, cytokine secretion measurement (e.g., ELISA), or Western blot analysis of target proteins.
Visualizing Key Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for inhibitor studies.
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: General experimental workflow for this compound studies.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring HPK1 Degradation with Hpk1-IN-47-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, predominantly expressed in hematopoietic cells.[1][2][3] HPK1 attenuates signal transduction pathways in various immune cells, including T cells, B cells, and dendritic cells (DCs), thereby maintaining immune homeostasis.[1][2][4] In the context of cancer, tumors can exploit this function to evade immune surveillance, making HPK1 a compelling therapeutic target for immuno-oncology.[1][5]
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces selective intracellular proteolysis of target proteins.[6][7] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[7] This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[9]
This document provides detailed application notes and protocols for the characterization of PROTACs derived from the HPK1 inhibitor, Hpk1-IN-47, for the targeted degradation of HPK1. These protocols cover the assessment of HPK1 degradation, target engagement, and the functional consequences in immune cells.
Signaling Pathways and Mechanism of Action
HPK1 Signaling in T-Cells
HPK1 acts as a crucial intracellular immune checkpoint by attenuating T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][4] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, which disrupts the formation of the active TCR signaling complex and attenuates downstream signals.[2]
PROTAC-Mediated HPK1 Degradation
This compound-based PROTACs are designed to hijack the cell's ubiquitin-proteasome system (UPS) to selectively degrade HPK1.[7] The PROTAC molecule simultaneously binds to HPK1 and an E3 ubiquitin ligase, forming a ternary complex.[8] This proximity facilitates the transfer of ubiquitin to HPK1, marking it for degradation by the 26S proteasome.[6][10] The PROTAC is then released and can catalytically induce the degradation of multiple HPK1 molecules.[7][11]
Quantitative Data Summary
The efficacy of this compound-based PROTACs can be quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The following table summarizes representative data for a novel HPK1 PROTAC, compound 10m, and another PROTAC, DD205-291.[12][13]
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | Reference |
| 10m | Jurkat | 5.0 ± 0.9 | ≥ 99 | 24 | [12] |
| DD205-291 | Jurkat | 0.8 | > 95 | 24 | [13] |
Experimental Protocols
Protocol 1: Determination of HPK1 Degradation by Western Blot
This protocol describes the quantification of HPK1 protein levels in cells treated with an this compound-based PROTAC using Western blotting.[9]
Workflow:
Materials:
-
HPK1-expressing cell line (e.g., Jurkat, human PBMCs)
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HPK1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary anti-HPK1 antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Repeat the blotting process for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software.
-
Normalize the HPK1 signal to the loading control.
-
Calculate the percentage of HPK1 degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of the PROTAC to HPK1 in a cellular context, based on ligand-induced thermal stabilization of the target protein.[16][17]
Workflow:
Materials:
-
Same as Protocol 1, with the addition of a thermal cycler or heating block.
Procedure:
-
Cell Treatment:
-
Treat cells with the this compound-based PROTAC or vehicle control for 1 hour at 37°C.[16]
-
-
Heat Challenge:
-
Cell Lysis and Separation of Soluble Fraction:
-
Western Blot Analysis:
-
Perform a Western blot on the soluble fractions as described in Protocol 1 to detect the amount of soluble HPK1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble HPK1 against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[19]
-
Protocol 3: Cytokine Release Assay
This assay measures the functional consequence of HPK1 degradation on T-cell activation by quantifying the release of cytokines like IL-2 and IFN-γ.[20][21]
Materials:
-
Human PBMCs or a T-cell line (e.g., Jurkat)
-
This compound-based PROTAC
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, PHA)[22]
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for desired cytokines (e.g., IL-2, IFN-γ)
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat PBMCs or T-cells with the this compound-based PROTAC or vehicle control for a specified time.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or another T-cell activator.[23]
-
-
Supernatant Collection:
-
After an incubation period (e.g., 24-72 hours), centrifuge the cell plates and collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of cytokine release in PROTAC-treated cells to vehicle-treated cells. An increase in cytokine production indicates enhanced T-cell activation due to HPK1 degradation.
-
Protocol 4: T-Cell Proliferation Assay
This assay assesses the effect of HPK1 degradation on the proliferative capacity of T-cells.
Materials:
-
Human PBMCs
-
This compound-based PROTAC
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)[24]
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., CellTiter-Glo®)[22][25]
-
Flow cytometer or plate reader
Procedure (using CFSE):
-
Cell Staining and Treatment:
-
Label PBMCs with CFSE dye.
-
Treat the labeled cells with the this compound-based PROTAC or vehicle control.
-
-
T-Cell Stimulation:
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.[26]
-
-
Incubation and Analysis:
-
Incubate the cells for 3-5 days to allow for proliferation.[26]
-
Analyze the CFSE dilution in the T-cell population by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
Data Analysis:
-
Quantify the percentage of proliferating T-cells. An increase in proliferation in the presence of the PROTAC indicates enhanced T-cell function following HPK1 degradation.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound-based PROTACs as HPK1 degraders. By systematically assessing HPK1 degradation, target engagement, and the functional consequences in immune cells, researchers can effectively characterize the potential of these molecules as novel immunotherapeutic agents. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the development of HPK1-targeting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 11. portlandpress.com [portlandpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]
- 22. criver.com [criver.com]
- 23. immunology.org [immunology.org]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring HPK1 Degradation and Signaling in T-Cells using Phospho-Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] It functions as an intracellular immune checkpoint, dampening T-cell receptor (TCR) signaling.[1] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal degradation of SLP-76, thereby attenuating the TCR signaling cascade.[1][2]
The development of small molecule degraders targeting HPK1 represents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3][4] Phospho-flow cytometry is a powerful, single-cell analysis technique ideal for simultaneously assessing the degradation of HPK1 and its impact on downstream signaling events, such as the phosphorylation of SLP-76.[5][6] This document provides detailed protocols for utilizing phospho-flow cytometry to analyze the functional consequences of treating T-cells with HPK1 degraders.
HPK1 Signaling Pathway in T-Cell Activation
dot
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76, leading to its degradation. HPK1 degraders prevent this negative feedback.
Experimental Protocols
This section details the methodology for assessing the effects of HPK1 degraders on T-cells using phospho-flow cytometry.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Perform a cell count and resuspend the cells in complete RPMI-1640 medium.
Protocol 2: T-Cell Culture, Degrader Treatment, and Stimulation
-
Plate the isolated PBMCs or T-cells at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare serial dilutions of the HPK1 degrader in complete medium. A vehicle control (e.g., DMSO) must be included.
-
Add the diluted degrader or vehicle control to the respective wells.
-
Incubate the cells with the HPK1 degrader for a time course sufficient to induce protein degradation (e.g., 2, 4, 8, 12, or 24 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following the degradation period, activate the T-cells by adding anti-CD3/anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-5 µg/mL) or T-cell activation beads.
-
Incubate for a short period to induce phosphorylation (e.g., 15-30 minutes). An unstimulated control should be included.[2]
Protocol 3: Cell Fixation and Permeabilization
Phosphorylation is a transient process, so cells should be fixed immediately after stimulation.[7]
-
Stop the stimulation by adding pre-warmed fixation buffer (e.g., 4% paraformaldehyde) and incubate for 10-15 minutes at room temperature.[8]
-
Pellet the cells by centrifugation (500 x g, 5 minutes, 4°C) and decant the supernatant.[9]
-
Resuspend the cell pellet in the residual volume.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating on ice for 30 minutes.[8][9] Methanol-based permeabilization is often recommended for phospho-protein analysis.[10]
Protocol 4: Intracellular and Surface Marker Staining
-
Wash the cells twice with FACS buffer (e.g., PBS with 2% FBS) to remove the methanol.[1]
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a pre-titered cocktail of fluorescently conjugated antibodies. This cocktail should include:
-
An antibody against total HPK1 to measure degradation.
-
An antibody against phospho-SLP-76 (Ser376) to measure the downstream signaling effect.[1]
-
Antibodies against surface markers to identify T-cell subsets (e.g., CD3, CD4, CD8).
-
Optionally, antibodies against T-cell activation markers (e.g., CD25, CD69).
-
-
Incubate for 30-60 minutes at room temperature in the dark.[1]
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire data on a flow cytometer.
Experimental Workflow for Phospho-Flow Cytometry Analysis
dot
Caption: Experimental workflow for analyzing HPK1 degradation and its effect on SLP-76 phosphorylation using phospho-flow cytometry.
Data Presentation
The following tables summarize key reagents and expected outcomes for the phospho-flow cytometry protocol with HPK1 degraders.
Table 1: Reagents and Suggested Concentrations
| Reagent | Purpose | Suggested Concentration/Amount |
| Ficoll-Paque PLUS | PBMC Isolation | 15 mL per 30 mL of diluted blood |
| HPK1 Degrader | Target Protein Degradation | Titrate (e.g., 0.1 nM to 10 µM) |
| Anti-CD3 Antibody | T-Cell Stimulation | 1-5 µg/mL (plate-bound) |
| Anti-CD28 Antibody | T-Cell Co-stimulation | 1-5 µg/mL (soluble) |
| Fixation Buffer (4% Paraformaldehyde) | Cell Fixation | Use at a final concentration of 1.5-4% |
| Permeabilization Buffer (Ice-cold Methanol) | Cell Permeabilization | 90-100% Methanol |
| FACS Buffer (PBS + 2% FBS) | Cell Washing and Staining | N/A |
| Anti-pSLP-76 (Ser376) Antibody | Detection of Downstream Signaling | Use at pre-titered optimal dilution |
| Anti-Total HPK1 Antibody | Measurement of Protein Degradation | Use at pre-titered optimal dilution |
| Anti-CD3, CD4, CD8 Antibodies | T-Cell Subset Identification | Use at pre-titered optimal dilution |
Table 2: Expected Outcomes of HPK1 Degrader Treatment
| Analysis | Cell Type | Treatment | Marker/Readout | Expected Outcome |
| Target Engagement | Human CD4+ & CD8+ T-cells | HPK1 Degrader | Total HPK1 Protein | Dose- and time-dependent decrease in Mean Fluorescence Intensity (MFI) |
| Downstream Signaling | Human CD4+ & CD8+ T-cells | HPK1 Degrader + anti-CD3/CD28 | pSLP-76 (Ser376) | Dose-dependent decrease in MFI upon TCR stimulation[2][8] |
| T-Cell Activation | Human CD4+ & CD8+ T-cells | HPK1 Degrader + anti-CD3/CD28 | % CD69+ cells | Significant increase[11] |
| T-Cell Activation | Human CD4+ & CD8+ T-cells | HPK1 Degrader + anti-CD3/CD28 | % CD25+ cells | Increased expression[11] |
| Cytokine Production | Human CD8+ T-cells | HPK1 Degrader + anti-CD3/CD28 | Intracellular IFN-γ, IL-2 | Significant increase in % positive cells and MFI |
Conclusion
The protocols and guidelines presented here offer a solid foundation for researchers to design and execute experiments to characterize HPK1 degraders. This phospho-flow cytometry workflow enables the simultaneous assessment of target degradation and the functional consequences on downstream signaling pathways at a single-cell level, providing crucial insights into the therapeutic potential of HPK1 degradation in immuno-oncology.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Hpk1-IN-47 solubility and stability issues
Welcome to the technical support center for Hpk1-IN-47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound, a ligand for Hematopoietic Progenitor Kinase 1 (HPK1) utilized in the synthesis of PROTACs and for research into HPK1-mediated diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a high-affinity ligand for Hematopoietic Progenitor Kinase 1 (HPK1). Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as PROTAC HPK1 Degrader-2, which are designed to induce the degradation of the HPK1 protein. It is a valuable tool for researchers studying the therapeutic potential of HPK1 inhibition and degradation in areas such as oncology and immunology.
Q2: What is the mechanism of action of HPK1 in the context of T-cell signaling?
A2: HPK1, also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which destabilizes the signaling complex and ultimately attenuates the T-cell response.[4][5] By inhibiting or degrading HPK1, the downstream signaling that leads to T-cell activation, proliferation, and cytokine production can be enhanced.
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific quantitative solubility data for this compound is not widely published, based on its intended use and data from structurally related HPK1 inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6][7] this compound is expected to be poorly soluble in aqueous solutions.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder is typically shipped at room temperature.[8] For long-term storage, it is advisable to store the solid compound at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (stable for at least 6 months) or -20°C for shorter periods (up to 1 month).[9]
Q5: Can I use this compound directly in cell culture media?
A5: It is not recommended to dissolve this compound directly in aqueous cell culture media due to its predicted low solubility.[7] The standard procedure is to first prepare a concentrated stock solution in DMSO and then dilute it into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Cause: The aqueous solubility limit of this compound has been exceeded upon dilution of the DMSO stock. The final concentration of the compound is too high for the amount of DMSO in the medium to maintain its solubility.
-
Solution:
-
Optimize Final Concentration: Perform a dose-response curve to determine the optimal working concentration. It's possible that a lower, more soluble concentration is still effective.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration (with caution): If your cell line tolerates it, you can slightly increase the final DMSO concentration. However, always run a vehicle control with the same DMSO concentration to ensure there are no solvent-specific effects.
-
Sonication: Gentle sonication of the final solution in a water bath for a short period can sometimes help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent or No Biological Activity
-
Cause: The compound may have degraded due to improper storage or handling. The experimental conditions may not be optimal for observing the effects of HPK1 inhibition.
-
Solution:
-
Compound Integrity: Use a fresh aliquot of the this compound stock solution that has been stored correctly at -80°C. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Cellular System: Ensure your cell line expresses HPK1 and that the T-cell receptor signaling pathway is intact and can be stimulated. The timing and strength of the stimulus (e.g., anti-CD3/CD28 antibodies) are critical.
-
Assay Readout: The chosen readout should be sensitive to changes in HPK1 activity. Measuring the phosphorylation of SLP-76 at Serine 376 is a direct and sensitive measure of HPK1 inhibition. Downstream functional assays include measuring IL-2 or IFN-γ production.
-
Incubation Time: Optimize the incubation time with this compound. A pre-incubation period before T-cell stimulation is typically required.
-
Quantitative Data
Table 1: Solubility of Various HPK1 Inhibitors in Common Solvents
| Compound | Solvent | Reported Concentration | Notes |
| HPK1-IN-2 | DMSO | 76 mg/mL (199.75 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. |
| HPK1-IN-19 | DMSO | 100 mg/mL (193.21 mM) | Sonication may be required to fully dissolve the compound.[10] |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) | Sonication may be required.[6] |
| DS21150768 | DMSO | 100 mg/mL (161.63 mM) | Sonication may be required.[6] |
| This compound | DMSO | Anticipated to be highly soluble | Recommended for preparing high-concentration stock solutions. |
| This compound | Water | Anticipated to be insoluble | Direct dissolution in aqueous buffers is not recommended. |
| This compound | Ethanol | Anticipated to be sparingly soluble to insoluble | Not recommended as a primary solvent. |
Table 2: Recommended Storage and Stability of HPK1 Inhibitor Stock Solutions
| Condition | Powder | In DMSO |
| Shipping | Shipped at room temperature. | - |
| Long-term Storage | Store at -20°C or -80°C. | Store aliquots at -80°C for up to 1 year. |
| Short-term Storage | - | Stock solutions are stable at -20°C for up to 1 month.[9] |
| Handling | Minimize exposure to light and moisture. | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Stability | - | It is recommended to prepare aqueous dilutions from a DMSO stock solution immediately before use and not to store them.[9] |
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Jurkat T-cells or primary T-cells
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder. The molecular weight of this compound is 425.53 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions for Cell Treatment:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation.
-
Important: Ensure the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to your cells (typically <0.5%).
-
Always include a vehicle control in your experiment, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Example: Western Blot Analysis of SLP-76 Phosphorylation:
-
Seed Jurkat T-cells in a 6-well plate.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10-15 minutes.
-
Lyse the cells in an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) and a primary antibody for total SLP-76 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: HPK1-mediated negative regulation of TCR signaling via SLP-76.
Caption: Troubleshooting workflow for this compound solubility and activity issues.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. HPK1-IN-19 | HPK1抑制剂 | MCE [medchemexpress.cn]
Technical Support Center: Hpk1-IN-47 PROTAC Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Hpk1-IN-47-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing an this compound PROTAC?
A1: The synthesis of an this compound PROTAC is a modular process that involves three key components: the Hpk1 ligand (warhead), a linker, and an E3 ligase ligand.[1][2] The general approach involves coupling these components, often sequentially. A common strategy is to first synthesize the Hpk1 ligand and the E3 ligase ligand separately, each with a reactive handle on the linker attachment site. These two components are then joined together in a final coupling step.[3] Common coupling reactions include amide bond formation and "click chemistry" reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4]
Q2: Which E3 ligase ligand should I use for my this compound PROTAC?
A2: The most commonly used E3 ligase ligands in PROTAC design are derivatives of thalidomide, lenalidomide, and pomalidomide (B1683931), which recruit the Cereblon (CRBN) E3 ligase, and VHL ligands based on the hydroxyproline (B1673980) scaffold that recruit the von Hippel-Lindau (VHL) E3 ligase.[5] The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC.[5] For Hpk1 PROTACs, CRBN ligands like pomalidomide have been successfully used.[3]
Q3: How does the linker affect the properties of the this compound PROTAC?
A3: The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex between HPK1, the PROTAC, and the E3 ligase.[6] The linker also significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.[6] Simple polyethylene (B3416737) glycol (PEG) or alkyl chains are often used initially to determine the optimal linker length.[2]
Q4: What are the common causes of low degradation efficiency with a newly synthesized this compound PROTAC?
A4: Low degradation efficiency can stem from several factors:
-
Inefficient Ternary Complex Formation: The PROTAC may not effectively bring together HPK1 and the E3 ligase due to a suboptimal linker.
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.
-
Instability of the PROTAC: The compound may be unstable in the cell culture medium or inside the cell.
-
"Hook Effect": At high concentrations, the PROTAC can form unproductive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield in Coupling Reaction | Inefficient coupling reagents or conditions. | - Ensure all reagents and solvents are anhydrous. - Use a different coupling agent (e.g., HATU, HBTU, COMU). - Optimize the reaction temperature and time. For challenging couplings, consider heating. - Ensure the correct stoichiometry of reagents is used; typically a slight excess of the coupling agent and the amine component is employed. |
| Steric hindrance at the coupling site. | - If possible, choose a less hindered attachment point for the linker on either the this compound or the E3 ligase ligand. | |
| Side reactions. | - Protect reactive functional groups on the warhead or E3 ligase ligand that are not involved in the coupling reaction. - For peptide couplings, adding the amine component after pre-activating the carboxylic acid with the coupling agent can minimize side reactions.[7] | |
| Difficult Purification of the Final PROTAC | Presence of closely related impurities. | - Optimize the reaction conditions to minimize side product formation. - Employ orthogonal purification techniques (e.g., reverse-phase HPLC followed by normal-phase chromatography). - If the PROTAC has a basic or acidic handle, consider ion-exchange chromatography. |
| Poor solubility of the PROTAC. | - Use a solvent system for purification in which the PROTAC is more soluble. This may require screening a range of solvents. | |
| Synthesized PROTAC Shows No Degradation of HPK1 | The PROTAC is not entering the cells. | - Modify the linker to improve physicochemical properties (e.g., by reducing polarity). |
| The PROTAC is not binding to HPK1 or the E3 ligase. | - Confirm the binding of the individual components (this compound and the E3 ligase ligand) to their respective targets using biophysical assays (e.g., thermal shift assay, ITC, or SPR). | |
| The ternary complex is not forming or is unproductive. | - Synthesize a small library of PROTACs with varying linker lengths and compositions to identify a linker that promotes a stable and productive ternary complex. | |
| "Hook Effect" Observed in Degradation Assays | Formation of unproductive binary complexes at high PROTAC concentrations. | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6] - Use concentrations at or near the optimal degradation concentration (DC50) for subsequent experiments. |
Experimental Protocols
General Protocol for Amide Coupling to Synthesize an this compound PROTAC
This protocol describes a general method for the final coupling step between an amine-functionalized linker on the this compound moiety and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
This compound with an amine-terminated linker (1 equivalent)
-
Carboxylic acid-functionalized E3 ligase ligand (1.2 equivalents)
-
HATU (1.5 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
Anhydrous DCM
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/MeOH gradient)
Procedure:
-
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized this compound (1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% MeOH in DCM) to afford the desired this compound PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data from a Representative Hpk1 PROTAC Synthesis[3]
The following table summarizes the degradation data for a series of synthesized HPK1 PROTACs, demonstrating the impact of linker modifications.
| Compound | Linker Modification | HPK1 DC50 (nM) | HPK1 Dmax (%) |
| 10k | Piperidine-based linker | 3.8 | 96 |
| 10l | Pyrrolidine-based linker | 4.4 | 97 |
| 10m | Pyrrolidine-based linker | 5.0 | ≥ 99 |
| 10p | Piperazine-based linker | 16.9 | 67 |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation.
Visualizations
Caption: Mechanism of this compound PROTAC-mediated protein degradation.
Caption: Experimental workflow for this compound PROTAC synthesis and evaluation.
Caption: Troubleshooting logic for low this compound PROTAC activity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
Hpk1-IN-47 off-target effects in kinase assays
Welcome to the technical support center for Hpk1-IN-47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in kinase assays and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as compound 22, is a potent small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1, also designated as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that functions as a negative regulator of T-cell receptor signaling.[1] By inhibiting HPK1, this compound is designed to enhance T-cell activation, making it a compound of interest for cancer immunotherapy.[1] It has a reported IC50 value of 0.061 nM for HPK1.[1]
Q2: Why is understanding the off-target effects of this compound crucial for my research?
Like many kinase inhibitors that target the highly conserved ATP-binding site, this compound has the potential to bind to other kinases in addition to its intended target, HPK1. These off-target interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of data: Attributing a biological effect to the inhibition of HPK1 when it is, in fact, caused by the modulation of an off-target kinase.[2]
-
Confounding cellular phenotypes: Observing unexpected or contradictory results in cellular assays due to the inhibitor's effect on other signaling pathways.[2]
-
Potential for toxicity: Off-target effects can lead to cellular toxicity, which can impact the viability of cells in your experiment and have implications for in vivo applications.
A thorough understanding of the selectivity profile of this compound is therefore essential for accurate data interpretation and the reliable assessment of its therapeutic potential.
Q3: What are the likely off-targets for a potent HPK1 inhibitor like this compound?
While a comprehensive, publicly available kinome scan specifically for this compound is not available, data from other potent HPK1 inhibitors suggest potential off-targets to consider:
-
Other MAP4K family members: HPK1 is part of the MAP4K family, which includes other structurally similar kinases such as MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK).[2][3] Cross-reactivity within this family is a common consideration.[2] Notably, some members of this family, like GLK (MAP4K3), can have opposing functions to HPK1, acting as positive regulators of T-cell activation.[3]
-
Janus Kinases (JAKs): Some HPK1 inhibitors have demonstrated off-target activity against members of the JAK family, such as JAK1, which are key components of cytokine signaling pathways.[2]
It is highly recommended that researchers perform their own comprehensive kinase selectivity profiling to determine the specific off-target effects of this compound in their experimental system.
Data Presentation: Kinase Selectivity Profiles
To illustrate the concept of kinase selectivity, the following tables summarize the inhibitory activity of representative potent HPK1 inhibitors against HPK1 and other kinases. This data, derived from publicly available information on compounds with similar mechanisms of action, serves as a guide for what to expect when profiling this compound.
Table 1: Illustrative Selectivity Profile of a Potent HPK1 Inhibitor ("CompK") Against the MAP4K Family
| Kinase Target | Alternative Name | IC50 (nM) | Selectivity Fold vs. HPK1 |
| MAP4K1 | HPK1 | 2.6 | 1 |
| MAP4K2 | GCK | >1000 | >384 |
| MAP4K3 | GLK | 140 | 54 |
| MAP4K4 | HGK | >1000 | >384 |
| MAP4K5 | KHS | >1000 | >384 |
| MAP4K6 | MINK | >1000 | >384 |
Data is presented for illustrative purposes based on a well-characterized selective HPK1 inhibitor, "CompK".[4]
Table 2: Illustrative Selectivity Profile of a Potent HPK1 Inhibitor ("NDI-101150") Against the MAP4K Family
| Kinase Target | IC50 (nM) | Selectivity vs. HPK1 (Fold) |
| HPK1 (MAP4K1) | 0.7 | 1 |
| GLK (MAP4K3) | >264 | >377 |
| HGK (MAP4K4) | >7000 | >10,000 |
| MINK (MAP4K6) | >7000 | >10,000 |
This table utilizes data from the well-characterized and highly selective HPK1 inhibitor, NDI-101150, as a representative example.[5]
Experimental Protocols
To assess the on-target and off-target effects of this compound, a combination of biochemical and cellular assays is recommended. Below are detailed protocols for commonly used assays.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescence-based assay to determine the IC50 value of this compound against HPK1 and a panel of off-target kinases.
Materials:
-
Recombinant HPK1 enzyme and other kinases of interest
-
This compound
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase and substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at the Km value for each respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of this compound to HPK1 in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-HPK1 fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate
-
This compound
-
White, non-binding surface 384-well plates
-
Plate reader with luminescence and BRET detection capabilities
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the NanoLuc®-HPK1 plasmid.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Seed the cells into a 384-well plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM®. The final concentration should be 10X the desired final assay concentration.
-
Dilute the NanoBRET™ Tracer in Opti-MEM® to a 20X working concentration.
-
Add 5 µL of the 20X tracer solution to each well.
-
Immediately add 10 µL of the 10X this compound serial dilutions to the appropriate wells. Include "no inhibitor" and "no tracer" controls.
-
-
Signal Detection:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Add NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Troubleshooting Guide
Problem 1: The observed IC50 for this compound is higher than expected in my biochemical assay.
-
Possible Cause 1: Sub-optimal Assay Conditions.
-
Troubleshooting: Verify that the pH and ionic strength of the assay buffer are optimal for HPK1 activity. Ensure the final DMSO concentration is consistent across all wells and is not at a level that inhibits the enzyme.
-
-
Possible Cause 2: High ATP Concentration.
-
Troubleshooting: Since this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor, leading to a higher apparent IC50. Use an ATP concentration at or near the Km for HPK1.
-
-
Possible Cause 3: Inactive Enzyme.
-
Troubleshooting: Ensure the recombinant HPK1 is of high purity and has good specific activity. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Inhibitor Degradation.
-
Troubleshooting: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.
-
Problem 2: I am observing high variability between replicate wells in my kinase assay.
-
Possible Cause 1: Pipetting Inaccuracy.
-
Troubleshooting: Ensure that your pipettes are properly calibrated, especially for small volumes. Use reverse pipetting techniques for viscous solutions.
-
-
Possible Cause 2: Inadequate Mixing.
-
Troubleshooting: Thoroughly mix all reagents before adding them to the assay plate. After adding reagents to the plate, gently mix by tapping or using a plate shaker.
-
-
Possible Cause 3: Edge Effects in the Microplate.
-
Troubleshooting: Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. To minimize this, use plate sealers and consider not using the outer wells for experimental data points. Fill the outer wells with buffer or water to create a humidity barrier.[1]
-
Problem 3: I suspect off-target effects are contributing to my cellular assay results.
-
Possible Cause 1: Inhibition of Other Kinases.
-
Troubleshooting:
-
Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets.
-
Use an Orthogonal Inhibitor: Employ a structurally distinct HPK1 inhibitor with a different off-target profile. If both inhibitors produce the same cellular phenotype, it is more likely to be an on-target effect.
-
Titrate the Inhibitor: Use a range of inhibitor concentrations. Off-target effects are more likely to occur at higher concentrations.
-
-
-
Possible Cause 2: Compound Interference with Assay Readout.
-
Troubleshooting: Some compounds can interfere with assay technologies (e.g., fluorescence quenching or enhancement). Run control experiments with this compound in the absence of the enzyme or cells to check for direct interference with the detection method.[1]
-
-
Possible Cause 3: The observed effect is in a cell line that does not express HPK1.
-
Troubleshooting: Confirm the absence of HPK1 expression in your cell line via Western blot or qPCR. Use this cell line as a negative control to identify off-target effects.[2]
-
Visualizations
To further aid in your experimental design and data interpretation, the following diagrams illustrate the HPK1 signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
References
Technical Support Center: Validating Hpk1-IN-47 Target Engagement in Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on validating the cellular target engagement of Hpk1-IN-47, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is HPK1 and why is it a target in drug discovery?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase primarily expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 can dampen the anti-tumor immune response, making it an attractive target for immuno-oncology therapies.[3][5][6] Inhibition of HPK1 is intended to enhance T-cell activation and subsequent anti-tumor immunity.[4][7]
Q2: What is the mechanism of action for an HPK1 inhibitor like this compound?
This compound is designed to competitively bind to the ATP-binding site of HPK1, blocking its kinase activity.[2] The primary role of activated HPK1 is to phosphorylate downstream substrates to attenuate immune signaling.[2] A key substrate in T-cells is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][8] Activated HPK1 phosphorylates SLP-76 at Serine 376 (Ser376), which leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and degradation of SLP-76.[1][8][9][10] By inhibiting HPK1, this compound is expected to prevent the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell effector functions.[2][4]
Q3: What are the primary methods to validate that this compound is engaging HPK1 in my cells?
Validating target engagement is crucial to ensure that the observed cellular phenotype is a direct result of the inhibitor acting on its intended target.[11] The primary methods include:
-
Western Blotting: To measure the phosphorylation status of HPK1's direct downstream substrate, SLP-76, at Ser376. A successful engagement will result in a dose-dependent decrease in pSLP-76 (Ser376) levels.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to HPK1 in a cellular environment by measuring changes in the thermal stability of the HPK1 protein.
-
NanoBRET™ Target Engagement Assay: A quantitative live-cell assay that measures the binding of an inhibitor to its target protein in real-time.[12][13]
Q4: What cell types are appropriate for studying this compound target engagement?
Since HPK1 is predominantly expressed in hematopoietic cells, suitable cell lines include T-cell lines like Jurkat, or primary T-cells.[3][4] The choice of cell line should be guided by the specific research question and the expression levels of HPK1 and its signaling components.
Troubleshooting Guides
Western Blotting for pSLP-76 (Ser376)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No change in pSLP-76 levels with this compound treatment. | 1. this compound is not cell-permeable. 2. The concentration of this compound is too low. 3. The incubation time is too short. 4. HPK1 is not activated in the cells. 5. The antibody for pSLP-76 (Ser376) is not working. | 1. Confirm the cell permeability of the compound from the supplier or literature. 2. Perform a dose-response experiment with a wider concentration range. 3. Optimize the incubation time. 4. Ensure that the T-cells are stimulated (e.g., with anti-CD3/CD28 antibodies) to activate the TCR signaling pathway and HPK1. 5. Validate the antibody using a positive control (e.g., stimulated cells without inhibitor) and a negative control (e.g., unstimulated cells). |
| High background on the Western blot. | 1. Antibody concentration is too high. 2. Insufficient washing. 3. Blocking was inadequate. | 1. Titrate the primary and secondary antibody concentrations. 2. Increase the number and duration of wash steps. 3. Increase the blocking time or try a different blocking agent. |
| Inconsistent results between experiments. | 1. Variability in cell stimulation. 2. Inconsistent inhibitor preparation. 3. Variations in protein loading. | 1. Standardize the cell stimulation protocol. 2. Prepare fresh inhibitor dilutions for each experiment. 3. Use a reliable protein quantification method and ensure equal loading by checking a housekeeping protein (e.g., GAPDH, β-actin). |
Experimental Protocols & Data Presentation
Protocol 1: Western Blot Analysis of pSLP-76 (Ser376) Inhibition
This protocol details the steps to assess the inhibition of SLP-76 phosphorylation at Serine 376 in response to this compound treatment in Jurkat cells.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
Primary antibodies: anti-pSLP-76 (Ser376), anti-SLP-76, anti-HPK1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15-30 minutes to activate TCR signaling.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Data Analysis and Presentation:
Quantify the band intensities and normalize the pSLP-76 signal to the total SLP-76 signal. Present the data as a percentage of the stimulated control.
Table 1: Expected Dose-Dependent Inhibition of pSLP-76 (Ser376)
| This compound (nM) | Normalized pSLP-76/Total SLP-76 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.60 | 40% |
| 100 | 0.25 | 75% |
| 1000 | 0.05 | 95% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promegaconnections.com [promegaconnections.com]
Overcoming high background in Hpk1-IN-47 experiments
Welcome to the technical support center for Hpk1-IN-47 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the issue of high background, which can obscure results and lead to misinterpretation of data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells and functions as a negative regulator of T-cell and B-cell receptor signaling.[3][4][5][6] Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[1][7][8][9] This phosphorylation event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination and proteasomal degradation of SLP-76, which ultimately attenuates the T-cell response.[1][7][8] this compound works by blocking the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets and sustaining T-cell activation.[10][11]
Q2: In which types of assays is this compound typically used?
A2: this compound is commonly used in a variety of in vitro and cell-based assays to study the effects of HPK1 inhibition on immune cell function. These include:
-
In Vitro Kinase Assays: To determine the potency and selectivity of the inhibitor against purified HPK1 enzyme.[2][12]
-
Western Blotting: To detect the phosphorylation status of HPK1 substrates, such as pSLP-76 (Ser376), in cell lysates.[11]
-
T-Cell Activation Assays: To measure the functional consequences of HPK1 inhibition, such as cytokine production (e.g., IL-2, IFN-γ) and T-cell proliferation.[7][12]
-
Flow Cytometry: To analyze specific cell populations and intracellular signaling events, such as the phosphorylation of SLP-76 at a single-cell level.[6]
Q3: What are the potential causes of discrepancies between biochemical and cellular assay results with HPK1 inhibitors?
A3: It is not uncommon to observe differences in the potency of an inhibitor in a biochemical assay versus a cellular assay.[2] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor membrane permeability, leading to a lower intracellular concentration.[2]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cytoplasm.[2]
-
Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium or other intracellular proteins, reducing its free, active concentration.[2]
-
Metabolism: The cells may rapidly metabolize the inhibitor into an inactive form.[2]
-
High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher, which can reduce the apparent potency of ATP-competitive inhibitors.[2]
Troubleshooting Guide: High Background
High background signal is a common issue in many immunological and biochemical assays that can mask the true signal and reduce the dynamic range of the experiment. Below are some common causes and solutions for high background in different experimental contexts involving this compound.
High Background in Western Blotting
Problem: High, uniform background or multiple non-specific bands on the western blot membrane when probing for pSLP-76 or other downstream targets.
| Potential Cause | Troubleshooting Steps |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal dilution. A lower concentration may reduce non-specific binding.[13][14] |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 5% to 7% BSA or non-fat milk). Increase the blocking time and/or temperature. Add a mild detergent like Tween 20 to the blocking and washing buffers.[13] Note: When detecting phosphorylated proteins, use BSA for blocking as milk contains phosphoproteins which can lead to non-specific binding.[13] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[13] |
| Membrane drying out | Ensure the membrane remains hydrated throughout the immunoblotting process.[13] |
| Non-specific secondary antibody binding | Run a control lane with only the secondary antibody to check for non-specific binding.[14][15] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[14] |
| Sample degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.[13] |
| Overexposure | Reduce the film exposure time or the sensitivity of the detection reagent.[13] |
High Background in Kinase Assays
Problem: High signal in the "no kinase" or "no substrate" control wells of an in vitro kinase assay.
| Potential Cause | Troubleshooting Steps |
| Reagent contamination | Prepare fresh ATP and buffer solutions using high-purity reagents.[16] Check the purity of the substrate and test a new batch if necessary.[16] |
| Assay plate issues | Use the recommended plate type for your detection method, as some plates can exhibit autofluorescence.[16] Always use new, clean plates to avoid contamination.[16] |
| Incorrect reader settings | Verify that the excitation and emission wavelengths are correct for your assay's fluorophore.[16] An excessively high gain setting can amplify background noise; optimize this using control wells.[16] |
| Sub-optimal reagent concentrations | Titrate key reagents like ATP and substrate to find the optimal concentrations that give a good signal-to-background ratio. |
High Background in Cellular Assays (e.g., ELISA, Flow Cytometry)
Problem: High background signal in unstimulated or vehicle-treated control cells.
| Potential Cause | Troubleshooting Steps |
| Insufficient washing | Ensure thorough washing between steps to remove unbound antibodies and reagents. |
| Inadequate blocking | Optimize the blocking step by increasing the incubation time or changing the blocking agent. For flow cytometry, ensure Fc receptors are blocked. |
| Non-specific antibody binding | Titrate the antibody to its optimal concentration.[14] Run a "secondary antibody only" control to test for non-specific binding.[15] Use isotype controls in flow cytometry. |
| Endogenous enzyme activity | For assays using HRP-based detection, quench endogenous peroxidase activity with a 3% H2O2 solution.[15] |
| Cell health and viability | Ensure cells are healthy and not overly dense, as stressed or dying cells can lead to non-specific signals. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-SLP-76 (Ser376)
-
Cell Culture and Treatment: Plate Jurkat T-cells at a density of 1 x 10^6 cells/mL and allow them to rest overnight. Pre-incubate the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes to induce TCR signaling and HPK1 activation.
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total SLP-76 or a housekeeping protein like GAPDH or β-actin.[2]
Protocol 2: IL-2 Cytokine Release Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium, ensuring the final DMSO concentration is consistent across all wells and non-toxic (typically <0.1%).[17]
-
Cell Plating and Treatment: Plate the PBMCs in a 96-well plate and pre-treat with the serial dilutions of this compound or a vehicle control for 2 hours.
-
T-Cell Stimulation: Activate the T-cells by adding anti-CD3/CD28 antibodies or beads to the wells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value for the enhancement of IL-2 production.
Visualizations
Caption: Hpk1 Signaling Pathway in T-Cell Activation.
Caption: Troubleshooting Workflow for High Background.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 10. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. origene.com [origene.com]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Interpreting unexpected results with Hpk1-IN-47
Welcome to the technical support center for Hpk1-IN-47. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected results that may arise during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating T cells with this compound?
A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a negative regulator of T cell receptor (TCR) signaling.[1][2][3][4] Therefore, inhibiting HPK1 is expected to enhance T cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[2][3][5][6] This is achieved by preventing HPK1 from phosphorylating and marking for degradation key signaling adaptors like SLP-76, leading to a more sustained downstream signal.[5][7][8]
Q2: We observed a decrease in T cell activation at high concentrations of this compound. Why is this happening?
A2: This is a phenomenon known as a "hook effect" or paradoxical pathway activation, which can occur with some kinase inhibitors.[9] There are several potential causes:
-
Off-Target Inhibition: At high concentrations, this compound may inhibit other kinases that are essential for T cell activation.[10][11] The structural similarity of ATP-binding pockets across the kinome makes absolute specificity challenging.[11]
-
Activation of Compensatory Pathways: Strong inhibition of HPK1 might trigger negative feedback loops or activate compensatory signaling pathways that ultimately dampen the T cell response.[10]
-
Cellular Toxicity: High concentrations of any small molecule can induce stress or toxicity, leading to a general decrease in cellular function, including activation.
Q3: Our results with this compound are inconsistent between in vitro kinase assays and cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assays are common in drug discovery.[12] Potential reasons include:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the in vitro assay.
-
Compound Stability and Metabolism: The inhibitor might be unstable or rapidly metabolized within the cell.
-
Cellular ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations. In a cellular environment, the much higher physiological ATP concentration can outcompete the inhibitor, leading to a decrease in apparent potency.
-
Presence of Scaffolding Proteins: In cells, HPK1 is part of a larger signaling complex.[2][4] The protein's conformation and activity can be different in this native environment compared to an isolated, recombinant enzyme used in in vitro assays.
Q4: How can we confirm that this compound is engaging its target (HPK1) within our cells?
A4: Target engagement can be confirmed using several methods:
-
Western Blot Analysis: The most direct method is to probe for the phosphorylation of a known HPK1 substrate, such as SLP-76 at Serine 376 (pSLP-76 S376).[5][8] Successful target engagement by this compound should lead to a dose-dependent decrease in this phosphorylation mark upon TCR stimulation.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to a luciferase-tagged target protein.[13]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed
You are observing significant T cell death at concentrations where you expect to see enhanced activation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | 1. Perform a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-targets essential for cell survival.[10] 2. Use an Orthogonal Inhibitor: Test a structurally unrelated HPK1 inhibitor. If the toxicity persists, it might be an on-target effect.[11] | 1. Identification of unintended kinase targets that could explain the toxicity. 2. Confirmation that the phenotype is specific to the chemical scaffold of this compound. |
| High Compound Concentration | Perform a Dose-Response Curve: Titrate the inhibitor from a high to a very low concentration (e.g., 10 µM to 1 nM) and measure both T cell activation (e.g., IL-2 production) and viability (e.g., Annexin V/PI staining). | Determination of a therapeutic window where the inhibitor enhances activation without causing significant cell death. |
| Solvent Toxicity | Test Vehicle Control: Run a parallel experiment with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor. | No significant cytotoxicity in the vehicle-only control, ruling out the solvent as the cause. |
| Compound Precipitation | Check Solubility: Visually inspect the media for any signs of precipitation at the working concentration. Confirm the inhibitor's solubility in your specific culture media. | The inhibitor remains fully dissolved, ensuring the observed effects are not due to compound aggregation. |
Issue 2: Lack of Efficacy in Cellular Assays
This compound shows high potency in biochemical assays but fails to enhance T cell activation in culture.
| Data from Hypothetical Experiment | This compound IC50 (nM) |
| In Vitro Biochemical Assay (Recombinant HPK1) | 5 |
| Cellular pSLP-76 Assay (Jurkat T cells) | 500 |
| Cellular IL-2 Production Assay (Primary T cells) | >10,000 |
This table illustrates a common scenario where the potency of an inhibitor decreases as the experimental system becomes more complex.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform an Intracellular Concentration Assay: Use LC-MS/MS to measure the actual concentration of this compound inside the cells versus the concentration in the media. | Determine if the inhibitor is efficiently entering the cells. A low intracellular concentration indicates a permeability issue. |
| Inhibitor Instability | Assess Compound Stability: Incubate this compound in cell culture media for the duration of your experiment (e.g., 24, 48 hours) and then measure its concentration via LC-MS/MS. | Confirmation that the inhibitor is not degrading over the course of the experiment. |
| High Protein Binding | Measure Plasma Protein Binding: If using serum in your media, the inhibitor may bind extensively to proteins like albumin, reducing its free and active concentration. | A high percentage of protein binding would explain the need for higher concentrations in cellular assays compared to biochemical ones. |
| Activation of Drug Efflux Pumps | Use Efflux Pump Inhibitors: Co-treat cells with this compound and known inhibitors of ABC transporters (e.g., verapamil). | A restoration of this compound efficacy in the presence of an efflux pump inhibitor would indicate this as a mechanism of resistance. |
Visualized Workflows and Pathways
HPK1 Negative Feedback Loop in T Cell Signaling
The following diagram illustrates the established signaling pathway where HPK1 acts as a negative regulator of T cell activation. Inhibition of HPK1 by this compound is expected to block this negative feedback, leading to enhanced downstream signaling.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to diagnose the root cause of unexpected experimental outcomes with this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Key Experimental Protocols
Protocol 1: Western Blot for HPK1 Target Engagement (pSLP-76)
Objective: To determine if this compound inhibits the phosphorylation of SLP-76 at Ser376 in stimulated T cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T cells or primary human T cells to a density of 1-2 x 10⁶ cells/mL.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
T Cell Stimulation:
-
Stimulate the T cells by adding anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SLP-76 (Ser376) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total SLP-76 or a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify band intensities. A dose-dependent decrease in the ratio of pSLP-76 to total SLP-76 indicates successful target engagement.
-
Protocol 2: T Cell Activation Assay (IL-2 Production)
Objective: To measure the functional effect of this compound on T cell activation by quantifying IL-2 secretion.
Methodology:
-
Cell Preparation:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
-
Assay Setup:
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the plate before use.
-
Seed the T cells at a density of 1 x 10⁵ cells/well.
-
Add varying concentrations of this compound or vehicle control.
-
Add soluble anti-CD28 antibody to each well to provide co-stimulation.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
ELISA for IL-2:
-
Quantify the concentration of IL-2 in the collected supernatants using a standard ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the IL-2 concentration against the log concentration of this compound. An increase in IL-2 production compared to the vehicle control indicates the expected agonist effect of the inhibitor.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of Hpk1-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the efficiency of PROTACs based on the Hpk1 inhibitor, Hpk1-IN-47. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an Hpk1-based PROTAC?
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including SLP-76 at Serine 376.[1][3] This phosphorylation leads to the attenuation of T-cell activation and proliferation.[2] An Hpk1-based PROTAC is a bifunctional molecule designed to bind to both HPK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of HPK1.[4] By degrading HPK1, the PROTAC removes this negative regulatory brake on T-cell signaling, leading to enhanced T-cell activation, cytokine production, and a more robust anti-tumor immune response.[5][6][7]
Q2: My Hpk1 PROTAC shows good binding to Hpk1 and the E3 ligase in biochemical assays, but I'm not seeing significant degradation in cells. What are the potential causes?
This is a common issue in PROTAC development. Several factors could be at play:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane efficiently.[8][9]
-
Suboptimal Linker: The length and composition of the linker are critical for the formation of a stable and productive ternary complex (Hpk1-PROTAC-E3 ligase).[10][11] An incorrect linker length can lead to steric hindrance or an inability to bring the two proteins into the correct orientation for ubiquitination.[10]
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps, resulting in a low intracellular concentration.[10]
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either Hpk1 or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.[8][12]
Q3: How can I troubleshoot inconsistent degradation results between experiments?
Inconsistent results can often be traced back to experimental variability. Here are some factors to consider:
-
Cell Health and Passage Number: The passage number, confluency, and overall health of your cells can impact protein expression levels and the efficiency of the ubiquitin-proteasome system. It is crucial to use cells within a defined passage number range and maintain consistent seeding densities.[8]
-
Compound Stability: The PROTAC compound may be unstable in the cell culture medium over the course of your experiment. It is advisable to assess the stability of your PROTAC in media.[8]
-
Inhibitor Inactivity: Ensure the identity, purity, and correct storage of your Hpk1 inhibitor and PROTAC. It's good practice to test a fresh batch if you suspect degradation.[1]
Troubleshooting Guides
Problem 1: Low or No Degradation of HPK1
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | - Assess cell permeability using cellular uptake assays. - Consider chemical modifications to improve physicochemical properties, such as reducing polarity.[8] - Prodrug strategies can also be employed to mask polar groups.[8] |
| Suboptimal Linker | - Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains).[10][11] - Evaluate ternary complex formation directly using biophysical techniques like SPR or ITC.[10] |
| "Hook Effect" | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[8] - Test your PROTAC at lower concentrations (nanomolar to low micromolar range).[8] |
| Lack of Target or E3 Ligase Engagement in Cells | - Use cellular thermal shift assay (CETSA) or NanoBRET to confirm target and E3 ligase engagement in a cellular context.[8] |
Problem 2: Decreased T-cell Activation Readouts (e.g., IL-2 Production)
| Possible Cause | Troubleshooting Steps |
| Insufficient HPK1 Degradation | - Address the issues outlined in "Problem 1" to ensure efficient HPK1 degradation. |
| Suboptimal TCR Stimulation | - Optimize the concentration of anti-CD3/CD28 antibodies or the specific antigen used for stimulation.[1] - Ensure the stimulation time is sufficient to induce a robust response in your positive control group.[1] |
| Suboptimal Cytokine Assay Conditions | - Optimize the incubation time for cytokine accumulation in the supernatant. - Ensure your ELISA or Cytometric Bead Array (CBA) is sensitive enough to detect changes in cytokine levels.[1] |
| Donor Variability (for primary cells) | - Acknowledge the inherent donor-to-donor variability in primary human T-cells and include appropriate controls and a sufficient number of donors.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for exemplary Hpk1 PROTACs to aid in experimental design and data comparison.
Table 1: In Vitro Degradation and Activity of Hpk1 PROTACs
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) | pSLP76 Inhibition IC₅₀ (nM) | IL-2 Release EC₅₀ (nM) | E3 Ligase Ligand |
| 10m | 5.0 ± 0.9 | ≥ 99 | - | - | Pomalidomide |
| PROTAC HPK1 degraders (range) | 1 - 20 | >80 | 2 - 25 | 2 - 20 | Not Specified |
| B1 | 1.8 | - | 496.1 | - | Thalidomide |
Data compiled from multiple sources.[4][6][7][13][14]
Key Experimental Protocols
Western Blotting for HPK1 Degradation
Objective: To quantify the reduction in HPK1 protein levels following PROTAC treatment.
Methodology:
-
Seed cells (e.g., Jurkat) at a consistent density and allow them to adhere or stabilize in culture.
-
Treat cells with a range of PROTAC concentrations (ideally from low nanomolar to micromolar to identify the "hook effect") for a specified duration (e.g., 24 hours).[13]
-
Lyse the cells and determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate proteins by size and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against HPK1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
Quantify the band intensities for HPK1 and normalize to the loading control to determine the percentage of remaining HPK1 protein relative to a vehicle-treated control.
Phospho-SLP-76 (Ser376) Inhibition Assay
Objective: To assess the functional consequence of HPK1 degradation on its direct downstream target.
Methodology:
-
Culture T-cells (e.g., primary human T-cells or Jurkat cells) and treat with the Hpk1 PROTAC for a predetermined time.
-
Stimulate the T-cell receptor (TCR) using anti-CD3/CD28 antibodies or a specific antigen for a short duration (e.g., 30 minutes).
-
Lyse the cells and perform a Western blot as described above.
-
Probe the membrane with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, and a loading control.[15]
-
Quantify the band intensities for phospho-SLP-76 and normalize to total SLP-76 and the loading control. A decrease in the pSLP-76/total SLP-76 ratio indicates successful inhibition of HPK1 activity.[15]
IL-2 Release Assay
Objective: To measure the enhancement of T-cell effector function as a result of HPK1 degradation.
Methodology:
-
Plate T-cells and treat with a dose range of the Hpk1 PROTAC.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for a period sufficient for cytokine production and secretion (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit or a cytometric bead array (CBA) according to the manufacturer's instructions. An increase in IL-2 production indicates enhanced T-cell activation.
Visualizations
Caption: Hpk1 signaling and PROTAC-mediated degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Orally Efficacious PROTAC Degrader of HPK1 for Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of highly efficient CRBN-recruiting HPK1-PROTAC as a potential chemical tool for investigation of scaffolding roles in TCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Hpk1-IN-47 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Hpk1-IN-47 in cellular assays. The goal is to help minimize experimental variability and ensure robust, reproducible results.
Note: As specific public data for "this compound" is limited, this guide utilizes data from other well-characterized, potent, and selective HPK1 inhibitors as a reference. The principles and protocols are broadly applicable to small molecule inhibitors of HPK1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling.[1][2][3][4][5] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[5][6][7][8][9][10] This phosphorylation event leads to the degradation of SLP-76, which dampens T-cell activation.[7][8][9] By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, proliferation, and cytokine production.[1][7][11][12]
Q2: What are the key cellular assays to measure the activity of this compound?
The primary cellular assays for evaluating this compound activity include:
-
Phospho-SLP-76 (pSLP-76) Assay: This is a direct target engagement assay that measures the phosphorylation of HPK1's immediate substrate, SLP-76, at Serine 376. A decrease in pSLP-76 levels indicates inhibitor activity.[6][7][13]
-
IL-2 Secretion Assay: This is a downstream functional assay that measures the production of Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation.[6][7] Inhibition of HPK1 is expected to increase IL-2 secretion in stimulated T-cells.
-
T-cell Proliferation Assays: These assays, such as CFSE dilution or BrdU incorporation, measure the increase in T-cell numbers following stimulation, which should be enhanced by this compound.
-
Activation Marker Expression: Upregulation of T-cell activation markers like CD25 and CD69 can be measured by flow cytometry and is expected to increase with HPK1 inhibition.[11]
Q3: What is a recommended starting concentration range for this compound in cellular assays?
Based on data for other potent HPK1 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[11][12] It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your specific cell type and assay conditions. For some highly potent HPK1 inhibitors, IC50 values can be in the low nanomolar range.[11]
Q4: How should I prepare and store this compound?
This compound is typically provided as a solid. A concentrated stock solution (e.g., 10 mM) should be prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[11] To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C.[11] When preparing working concentrations, the stock solution should be serially diluted in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.[11]
Data Presentation: Potency of Representative HPK1 Inhibitors
The following tables summarize the potency of several well-characterized HPK1 inhibitors in various cellular assays. This data can serve as a benchmark when evaluating this compound.
Table 1: Potency in pSLP-76 Cellular Assays
| Inhibitor Name/Code | Cell Line/System | IC50 Value |
| Compound 1 | Jurkat | 120 nM[9][14] |
| Compound 2 | Jurkat | ~20 nM[9][14] |
| Compound 3 | Jurkat | 120 nM[14] |
| Compound [I] (EMD Serono) | Jurkat | 3 nM[14] |
| Bosutinib | Human PBMCs | 492 - 677 nM[15] |
| BGB-15025 | Not Specified | Potent reduction[16] |
Table 2: Potency in IL-2 Secretion Cellular Assays
| Inhibitor Name/Code | Cell Line/System | EC50 Value |
| Compound 1 | Human PBMCs | 2.24 - 4.85 nM[15] |
| Compound 2 (Degrader) | Jurkat | ~200 nM[17] |
| Compound [I] (EMD Serono) | Primary T-cells | 1.5 nM[14] |
| Hpk1-IN-33 | Jurkat (Wild Type) | 286 nM[18] |
HPK1 Signaling Pathway and Experimental Workflow Diagrams
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Workflow for a pSLP-76 Cellular Assay.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating to maintain a uniform cell density. Use calibrated multichannel pipettes and reverse pipetting techniques for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions for each experiment. Ensure complete mixing of the compound in the solvent and media at each dilution step. |
| Inconsistent Stimulation | If using antibody-coated plates, ensure the coating is even. For soluble antibodies, ensure they are added consistently to all stimulated wells. |
Issue 2: Weaker Than Expected T-Cell Activation (e.g., low IL-2 production)
| Potential Cause | Troubleshooting Steps |
| Suboptimal T-Cell Stimulation | Titrate the concentration of stimulating antibodies (e.g., anti-CD3/CD28) to determine the optimal concentration for your specific cells.[16] Ensure the antibodies are not expired and have been stored correctly. |
| Poor Cell Health/Viability | Check cell viability before and after the assay (e.g., using Trypan Blue). Ensure cells are not over-confluent and are in the logarithmic growth phase.[16] |
| Degraded this compound | Aliquot the stock solution to avoid multiple freeze-thaw cycles. Protect the compound from light if it is light-sensitive. Consider running a quality control check on the compound.[16] |
| Incorrect Inhibitor Concentration | Verify the calculations for your serial dilutions. Perform a wide dose-response curve to ensure you are testing within the active range of the compound.[16] |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Potency
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | The compound may have poor permeability into the cell, resulting in a lower apparent potency in cellular assays compared to biochemical assays. |
| Efflux Pump Activity | The compound may be a substrate for cellular efflux pumps, actively removing it from the cell and reducing its intracellular concentration. |
| Plasma Protein Binding | If the cell culture medium contains serum, the compound may bind to serum proteins, reducing its free concentration available to inhibit HPK1. Consider using serum-free media for the assay if appropriate for your cells. |
| Off-Target Effects | At higher concentrations, the inhibitor might engage other kinases that counteract the intended effect on T-cell activation.[16][19] |
Experimental Protocols
Protocol 1: pSLP-76 (Ser376) Phosphorylation Assay in Jurkat T-Cells
This assay measures the direct inhibition of HPK1's kinase activity in a cellular context.[13]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Lysis buffer
-
pSLP-76 (Ser376) detection kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed approximately 200,000 Jurkat cells per well in a 96-well plate.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound or DMSO (vehicle control) to the wells. The final DMSO concentration should not exceed 0.1%.[11]
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.[7][20]
-
Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies (e.g., 20 µg/mL of anti-CD3) for 15-30 minutes at 37°C.[2][20]
-
Cell Lysis: Remove the supernatant and lyse the cells according to the manufacturer's protocol for your chosen detection method.[2]
-
Detection: Quantify the amount of phosphorylated SLP-76 (Ser376) using an appropriate detection kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the pSLP-76 signal against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: IL-2 Secretion Assay in Human PBMCs
This assay measures a key downstream functional consequence of HPK1 inhibition.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI medium
-
This compound stock solution
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using a Ficoll-Paque gradient. Resuspend the cells in complete RPMI medium.
-
Compound Treatment: Seed the PBMCs in a 96-well plate. Pre-incubate the cells with serial dilutions of this compound or DMSO vehicle for 1-2 hours.[7]
-
Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[7]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[7]
-
Data Analysis: Plot the IL-2 concentration against the logarithm of the inhibitor concentration to determine the EC50 value.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 10. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPK1 Ligands for PROTAC Development: Hpk1-IN-47 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. The development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of HPK1 represents a promising therapeutic strategy. This guide provides a comparative analysis of Hpk1-IN-47 and other notable HPK1 ligands utilized in the development of HPK1-targeting PROTACs, supported by available experimental data and detailed methodologies for key assays.
Executive Summary
HPK1 Signaling Pathway and PROTAC Mechanism of Action
HPK1 functions as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, such as SLP-76, leading to their ubiquitination and subsequent proteasomal degradation. This action dampens T-cell activation and proliferation. HPK1-targeting PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system to eliminate HPK1. A PROTAC consists of a ligand that binds to HPK1 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two. By inducing the formation of a ternary complex between HPK1 and the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of HPK1, thereby removing its inhibitory effect on T-cell activation.
Figure 1: HPK1 signaling pathway and the mechanism of PROTAC-mediated degradation.
Comparison of HPK1 Ligands for PROTACs
The efficacy of an HPK1 PROTAC is critically dependent on the intrinsic properties of its HPK1 ligand, including its binding affinity and selectivity. While direct comparative data for all ligands is not available, the performance of the resulting PROTACs provides valuable insights.
| Ligand (in PROTAC) | PROTAC Name | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Reference |
| This compound | PROTAC HPK1 Degrader-2 | Not Specified | 23 nM | Not Reported | Human PBMCs | [1][2] |
| Pyrazine-based Ligand | 10m | Pomalidomide (CRBN) | 5.0 nM | ≥ 99% | Jurkat | [3] |
| Not Specified | E3 | Not Specified | 3.16 nM | Not Reported | Not Specified | |
| Pyrrolo[2,3-b]pyrazine-based Ligand | DD205-291 | Not Specified | 5.3 nM | Not Reported | Not Specified | |
| Novel HPK1 Inhibitor | Not Named | CRBN | < 50 nM | > 90% | Ramos | [4] |
Note: A lower DC50 value indicates higher potency of the PROTAC in inducing protein degradation. Dmax represents the maximum percentage of protein degradation achieved.
This compound is utilized in the synthesis of PROTAC HPK1 Degrader-2 , which demonstrates a respectable degradation potency with a DC50 of 23 nM in human peripheral blood mononuclear cells (PBMCs)[1][2]. The chemical structure of this compound features a pyrrolo[2,3-b]pyrazine core. However, detailed biochemical data on its binding affinity for HPK1 and its selectivity against other kinases are not publicly available, making a direct comparison of its intrinsic properties challenging.
The pyrazine-based ligand incorporated into the PROTAC 10m has led to a highly potent degrader with a DC50 of 5.0 nM and near-complete degradation of HPK1 (Dmax ≥ 99%) in Jurkat cells[3]. This suggests that the pyrazine (B50134) carboxamide scaffold is a promising starting point for developing effective HPK1-targeting PROTACs.
Another notable, though structurally undisclosed, ligand is part of the PROTAC designated E3 , which exhibits a very potent DC50 of 3.16 nM.
The PROTAC DD205-291 , derived from a distinct pyrrolo[2,3-b]pyrazine-based ligand, also shows high potency with a DC50 of 5.3 nM.
Researchers have also reported a series of potent HPK1 degraders based on a novel HPK1 inhibitor linked to a CRBN ligand, achieving DC50 values of less than 50 nM and a Dmax of over 90% in Ramos cells[4].
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to characterize HPK1 ligands and their corresponding PROTACs.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay is used to determine the in vitro potency (IC50) of a ligand against the purified HPK1 enzyme.
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test ligand (or DMSO as a control), 2 µL of HPK1 enzyme, and 2 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein as substrate).
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase to produce a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the ligand.
-
Data Analysis: Plot the luminescence signal against the logarithm of the ligand concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular HPK1 Degradation Assay (Western Blot)
This assay is used to determine the ability of a PROTAC to induce the degradation of HPK1 in a cellular context.
Figure 3: Workflow for Western Blot analysis of HPK1 degradation.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., Jurkat T-cells or PBMCs) and treat with a dose range of the HPK1 PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for HPK1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to ensure equal protein loading across lanes.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Data Analysis: Quantify the intensity of the HPK1 bands relative to the loading control. Plot the percentage of remaining HPK1 protein against the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The development of potent and selective HPK1-targeting PROTACs is a rapidly advancing field with significant therapeutic potential in immuno-oncology. While this compound is a readily available ligand that forms a PROTAC with moderate degradation activity, other ligands, such as the pyrazine-based scaffold in PROTAC 10m, have demonstrated superior degradation potency. The lack of publicly available biochemical data for this compound underscores the importance of thorough in-house characterization of any chosen ligand for its binding affinity and selectivity before embarking on a PROTAC development campaign. The experimental protocols provided in this guide offer a robust framework for such evaluations. Ultimately, the optimal HPK1 ligand for a PROTAC will depend on a combination of factors including its intrinsic affinity and selectivity, its ability to form a productive ternary complex, and the overall physicochemical properties of the final PROTAC molecule.
References
A Comparative Guide: Hpk1-IN-47 and the Landscape of Direct HPK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, researchers aim to unleash a more robust anti-tumor immune response. This guide provides a comparative overview of Hpk1-IN-47 and direct HPK1 inhibitors, highlighting their distinct mechanisms of action and presenting supporting experimental data for the latter.
While initially conceptualized as a direct inhibitor, emerging data indicates that This compound is a ligand developed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . This positions it as a precursor to a distinct class of therapeutic agents that induce targeted protein degradation, rather than direct enzymatic inhibition. This guide will, therefore, compare the modality of direct HPK1 inhibition with the potential of HPK1-targeting PROTACs, for which this compound serves as a foundational component.
Executive Summary
Direct HPK1 inhibitors are small molecules designed to bind to the ATP-binding site of the HPK1 kinase domain, competitively inhibiting its catalytic activity. This prevents the phosphorylation of downstream substrates, most notably SLP-76, thereby removing a key brake on T-cell activation. In contrast, a PROTAC synthesized from this compound would function by recruiting an E3 ubiquitin ligase to HPK1, leading to its ubiquitination and subsequent degradation by the proteasome. This approach eliminates the entire protein, not just its enzymatic function.
The following sections will delve into the quantitative performance of several well-characterized direct HPK1 inhibitors, provide detailed experimental protocols for their evaluation, and visualize the pertinent signaling pathways and experimental workflows.
Quantitative Comparison of Direct HPK1 Inhibitors
The following tables summarize the biochemical potency and cellular activity of several representative direct HPK1 inhibitors. It is important to note that direct head-to-head comparative data for this compound as a direct inhibitor is not publicly available, reinforcing its primary role as a PROTAC ligand.
| Table 1: Biochemical Potency of Selected Direct HPK1 Inhibitors | ||
| Inhibitor | Target | Potency (IC50/Ki) |
| Sunitinib | Multi-kinase | Ki: ~10 nM[1][2] |
| GNE-1858 | HPK1 | IC50: 1.9 nM[1][2] |
| BGB-15025 | HPK1 | IC50: 1.04 nM[2] |
| Compound K (BMS) | HPK1 | IC50: 2.6 nM[1][2] |
| XHS | HPK1 | IC50: 2.6 nM[1][3] |
| Compound from EMD Serono | HPK1 | IC50: 0.2 nM |
| Table 2: Cellular Activity of Selected Direct HPK1 Inhibitors | |||
| Inhibitor | Assay | Cell Line/System | Potency (IC50/EC50) |
| Compound from EMD Serono | pSLP-76 (S376) Inhibition | Jurkat | IC50: 3 nM |
| Compound from EMD Serono | IL-2 Secretion | Primary T-cells | EC50: 1.5 nM |
| XHS | pSLP-76 Inhibition | Human PBMC | IC50: 0.6 µM[1] |
| Unnamed HPK1 Inhibitor | pSLP-76 (S376) Inhibition | Jurkat cells | IC50: 3 nM |
| Compound 17 | pSLP-76 Inhibition | Human PBMCs | EC50: 32 nM |
| Compound 22 | pSLP-76 Inhibition | Human PBMCs | EC50: 78 nM |
| Table 3: Selectivity Profile of a Representative Direct HPK1 Inhibitor (Compound K) | ||
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 | 5 | 1 |
| MAP4K2 | 21 | 4.2 |
| STK4 (MST1) | 30 | 6 |
| LCK | 846 | 169.2 |
| PKCδ | 391 | 78.2 |
| JAK1 | >10,000 | >2000 |
| JAK2 | >10,000 | >2000 |
| CDK2 | >10,000 | >2000 |
| Note: This data is illustrative and based on findings for a representative HPK1 inhibitor. Specific selectivity profiles will vary between compounds. |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using Graphviz, illustrate the HPK1 signaling pathway, the mechanism of direct HPK1 inhibition, and the proposed mechanism of an HPK1-targeting PROTAC derived from this compound.
Caption: HPK1 signaling pathway in T-cell activation.
Caption: Mechanisms of direct HPK1 inhibition vs. targeted degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitors. The following are protocols for key experiments cited in the evaluation of direct HPK1 inhibitors.
Biochemical HPK1 Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the in vitro IC50 of a compound against recombinant human HPK1.
Methodology:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Serially dilute the test compound in DMSO, followed by a further dilution in the reaction buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a mixture containing the HPK1 substrate (e.g., myelin basic protein or a specific peptide) and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega), following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is read on a plate reader.
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
Objective: To measure the EC50 of a compound for the inhibition of SLP-76 phosphorylation in a cellular context.
Methodology:
-
Culture human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells in appropriate media.
-
Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the test compound or DMSO for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) for 15-30 minutes at 37°C.
-
Lyse the cells and quantify the levels of phosphorylated SLP-76 (Ser376) and total SLP-76 using a suitable immunoassay method such as:
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pSLP-76 (Ser376) and total SLP-76.
-
Western Blot: Perform SDS-PAGE and immunoblotting with specific primary and secondary antibodies.
-
Flow Cytometry: Fix, permeabilize, and stain cells with fluorescently labeled antibodies against pSLP-76 (Ser376) and T-cell markers (e.g., CD3, CD4, CD8).
-
-
Normalize the pSLP-76 signal to the total SLP-76 or a housekeeping protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50 value.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
Objective: To determine the selectivity of an inhibitor against a broad panel of kinases.
Methodology:
-
A competition-based binding assay is typically employed, such as the KINOMEscan™ platform (DiscoverX).
-
The test compound is incubated at a fixed concentration (e.g., 1 µM) with a large panel of DNA-tagged recombinant human kinases.
-
The ability of the test compound to displace a proprietary, immobilized ligand that binds to the active site of each kinase is measured.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR.
-
The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
For hits below a certain threshold (e.g., <10% Ctrl), a Kd (dissociation constant) can be determined by running a dose-response curve.
Caption: A typical workflow for the preclinical evaluation of HPK1 inhibitors.
Conclusion
The development of therapeutics targeting HPK1 is a promising avenue in immuno-oncology. This guide clarifies the distinct roles of this compound as a precursor for HPK1-targeting PROTACs and the established class of direct HPK1 inhibitors. While direct inhibitors have demonstrated potent biochemical and cellular activity, the PROTAC approach offers an alternative mechanism of action by inducing the complete degradation of the HPK1 protein. The choice between these strategies will depend on factors such as desired pharmacological profile, potential for off-target effects, and the development of resistance mechanisms. The provided data and protocols serve as a valuable resource for researchers in the continued exploration and development of novel HPK1-targeted cancer immunotherapies.
References
Validating Hpk1-IN-47 Specificity for HPK1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its role in dampening T-cell activation has made it a compelling target for cancer immunotherapy.[3][4] Small molecule inhibitors, such as Hpk1-IN-47, aim to block this negative regulation, thereby enhancing the body's anti-tumor immune response.[4]
However, a significant challenge in the development of kinase inhibitors is ensuring their specificity.[1] The human kinome is comprised of over 500 kinases, many of which share a highly conserved ATP-binding site.[1] Off-target effects of an inhibitor can lead to confounding experimental results and potential toxicity.[5][6] This is particularly pertinent for HPK1, as it belongs to the MAP4K family, which exhibits a high degree of structural similarity.[5] Therefore, rigorous validation of an inhibitor's specificity is paramount.
This guide provides a framework for validating the specificity of this compound for HPK1. Due to the limited publicly available kinome-wide selectivity data for this compound, this guide presents a comparative overview of other well-characterized HPK1 inhibitors. The experimental data and protocols provided for these alternatives will serve as a benchmark for the necessary validation of this compound.
Performance Comparison of HPK1 Inhibitors
A crucial step in validating a kinase inhibitor is to determine its activity against a broad panel of kinases, often referred to as a kinome scan. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following table summarizes the biochemical potency and selectivity of several notable HPK1 inhibitors. This data provides a comparative context for the level of specificity that should be expected from a high-quality chemical probe like this compound.
| Compound Name | Target | Potency (IC50/Ki) | Reported Selectivity Profile |
| Hpk1-IN-21 | HPK1 | Ki: 0.8 nM[7] | A potent spiro-azaindoline inhibitor.[7] |
| Compound K (BMS) | HPK1 | IC50: 2.6 nM[8][9] | Reported to have over 50-fold greater selectivity against HPK1 compared to other members of the MAP4K family.[8][9] |
| GNE-1858 | HPK1 | IC50: 1.9 nM[8][9] | A potent and ATP-competitive HPK1 inhibitor.[9] |
| BGB-15025 | HPK1 | IC50: 1.04 nM[9] | Described as a potent and selective HPK1 inhibitor with a good selectivity profile against other MAP4K family members.[9] |
| CFI-402411 | HPK1 | Not Disclosed[9] | A highly potent inhibitor of HPK1 currently in clinical trials.[9] |
| Sunitinib | Multi-kinase | Ki: ~10 nM[9] | A multi-receptor tyrosine kinase (RTK) inhibitor with known off-target activity against HPK1.[9] |
Key Experimental Protocols for Specificity Validation
To comprehensively validate the specificity of this compound, a multi-faceted approach combining in vitro and cellular assays is recommended.
In Vitro Kinase Profiling
This is the initial and most critical step to determine the selectivity of an inhibitor across the human kinome.
Principle: The inhibitory activity of this compound is measured against a large panel of purified kinases (e.g., >400) at a fixed ATP concentration. The IC50 values are then determined for any kinases that show significant inhibition.
Experimental Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction: In a microplate, combine the recombinant kinase, a suitable substrate (peptide or protein), and the various concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP. Often, a radiolabeled ATP (e.g., [γ-³³P]ATP) is used to quantify substrate phosphorylation.[10]
-
Incubation: Incubate the reaction for a predetermined time at room temperature or 30°C.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiological context.[10]
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal shift can be measured by heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining.[10]
Experimental Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., Jurkat T-cells) with this compound or a vehicle control (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble HPK1 in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: A significant shift in the melting curve of HPK1 in the presence of this compound indicates target engagement.[10]
Western Blotting for Downstream Signaling
This assay validates that the inhibitor modulates the intended signaling pathway in a cellular context. For HPK1, the key downstream event is the phosphorylation of SLP-76 at Serine 376 (pSLP-76 S376).[1][6]
Principle: Inhibition of HPK1 should lead to a decrease in the phosphorylation of its substrate, SLP-76, upon T-cell receptor stimulation. This can be quantified by Western blotting.
Experimental Protocol:
-
Cell Culture and Treatment: Culture Jurkat T-cells and pre-incubate them with various concentrations of this compound or a vehicle control for 1-2 hours.[6]
-
Stimulation: Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes to activate the TCR signaling pathway.[6]
-
Lysis: Harvest the cells and prepare protein lysates.[6]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Antibody Incubation: Probe the membrane with primary antibodies specific for pSLP-76 (S376) and total SLP-76 (as a loading control).
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on SLP-76 phosphorylation. A dose-dependent decrease in the pSLP-76/total SLP-76 ratio indicates on-target activity.
Visualizing Pathways and Workflows
Diagrams can aid in understanding the complex biological and experimental processes involved in validating this compound.
Caption: HPK1 negative feedback loop in TCR signaling.
Caption: Workflow for kinase inhibitor specificity validation.
Conclusion
The validation of this compound specificity is a critical undertaking that requires a systematic and multi-pronged approach. While direct, comprehensive data for this compound is not yet widely available, the methodologies and comparative data from other HPK1 inhibitors outlined in this guide provide a robust framework for its evaluation. By employing in vitro kinase profiling, cellular target engagement assays, and downstream signaling analysis, researchers can build a comprehensive specificity profile for this compound. This will not only ensure the reliability of experimental results but also contribute to the development of a safe and effective therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Hpk1-IN-47: A Comparative Guide to Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Hpk1-IN-47, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Due to the limited publicly available kinome scan data for this compound, this guide leverages data from other well-characterized HPK1 inhibitors to offer a representative understanding of its selectivity. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase that negatively regulates T-cell receptor signaling, making it a key target in cancer immunotherapy.[1][2]
The Critical Role of Kinase Selectivity
Achieving high selectivity for a kinase inhibitor is a primary challenge in drug development. The highly conserved nature of the ATP-binding site across the human kinome means that inhibitors can often bind to multiple kinases.[2] This can lead to off-target effects, which may result in toxicity and complicate the interpretation of experimental results.[1][2] For HPK1, which belongs to the structurally similar MAP4K family, ensuring selectivity is particularly challenging but crucial for its therapeutic potential.[1][3]
Comparative Selectivity Profile of HPK1 Inhibitors
While a specific kinome scan for this compound is not publicly available, the following table summarizes the selectivity profiles of other potent and well-characterized HPK1 inhibitors, "CompK" from Bristol Myers Squibb and a novel inhibitor from Gilead Sciences. This data is presented to illustrate the typical selectivity expected from a high-quality HPK1 inhibitor.
| Kinase Target | CompK IC50 (nM) | Gilead-A IC50 (nM) |
| HPK1 (MAP4K1) | 2.6 | <1 |
| MAP4K2 (GCK) | >130 | >50 |
| MAP4K3 (GLK) | >130 | >50 |
| MAP4K4 (HGK) | >130 | >50 |
| MAP4K5 (KHS) | >130 | >50 |
| MAP4K6 (MINK1) | >130 | >50 |
Note: A lower IC50 value indicates higher potency. ">" indicates that the IC50 value is greater than the specified concentration, signifying weaker or no significant inhibition at that concentration.[4]
As the data demonstrates, both inhibitors show potent, low nanomolar to sub-nanomolar inhibition of HPK1 while exhibiting significantly less activity against other members of the MAP4K family.[4] This high degree of selectivity is a critical feature for a therapeutic candidate, as it minimizes the risk of off-target effects.[4]
HPK1 Signaling Pathway
HPK1 is a key negative regulator of T-cell receptor (TCR) signaling.[5] Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. It then phosphorylates downstream adapter proteins, most notably SLP-76 at Serine 376.[2][6] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which in turn attenuates the T-cell activation signal.[2][6] By inhibiting HPK1, this negative feedback loop is blocked, resulting in enhanced and sustained T-cell activation, proliferation, and cytokine production.[2][5]
Caption: HPK1 negative feedback loop in TCR signaling.[5]
Experimental Protocols
Accurate determination of an inhibitor's selectivity profile is essential. The following are generalized methodologies for key experiments used to characterize HPK1 inhibitors.
Kinase Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ assay is a competition-based binding assay widely used to determine the selectivity of kinase inhibitors.[7]
-
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand that binds to the active site of a large panel of kinases. The amount of kinase that remains bound to the immobilized ligand is quantified.[7]
-
Workflow:
-
Kinase-Ligand Binding: A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand.[7]
-
Competition: The test compound (e.g., this compound) is added to the mixture.[7]
-
Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[8]
-
Caption: A generalized workflow for kinase selectivity profiling.
Cell-Based Assay: pSLP-76 Inhibition
This assay measures the ability of an inhibitor to block HPK1 activity within a cellular context by quantifying the phosphorylation of its direct downstream target, SLP-76.[9]
-
Principle: Inhibition of HPK1 will lead to a decrease in the phosphorylation of SLP-76 at Serine 376 in a relevant cell line (e.g., Jurkat T-cells) following TCR stimulation.[2][9]
-
Generalized Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells and pre-incubate them with various concentrations of the test inhibitor.[2]
-
TCR Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[10]
-
Cell Lysis: Lyse the cells to release intracellular proteins.[10]
-
Quantification of pSLP-76: Quantify the level of phosphorylated SLP-76 (Ser376) in the cell lysates using methods such as ELISA or Western blotting.[4][10]
-
Data Analysis: Plot the pSLP-76 levels against the inhibitor concentration to determine the IC50 value.[9]
-
Caption: Workflow for a cell-based pSLP-76 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Hpk1-IN-47 Based Degrader vs. RNAi for HPK1 Knockdown in Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals evaluating strategies to target Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of immune cell activation. This document provides an objective comparison of two prominent methods for reducing HPK1 protein levels: targeted protein degradation using an Hpk1-IN-47 based PROTAC (Proteolysis Targeting Chimera) and gene silencing via RNA interference (RNAi).
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical checkpoint in dampening T-cell and B-cell receptor signaling.[1][2] Its role in suppressing immune responses makes it a compelling target for immuno-oncology therapies.[3] Strategies to diminish HPK1 function aim to enhance anti-tumor immunity.[3] This guide delves into a comparative analysis of two distinct approaches to achieve this: the post-translational degradation of the HPK1 protein by PROTACs constructed with the HPK1 ligand this compound, and the pre-translational silencing of HPK1 gene expression using RNA interference.
This comparison will explore the efficacy, mechanisms of action, and key experimental considerations for both technologies, supported by quantitative data and detailed protocols to aid researchers in selecting the optimal approach for their specific experimental needs.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for HPK1 reduction using both this compound based degraders and RNAi. It is important to note that the data presented is collated from multiple studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Performance Metrics of this compound Based Degraders
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (Degradation Concentration 50%) | 1.8 nM - 8.9 nM | Jurkat, Ramos | [2][4] |
| Dₘₐₓ (Maximum Degradation) | >90% | Jurkat, Ramos | [2] |
| Time to Onset of Degradation | As early as 3 hours | Jurkat | [2] |
| Duration of Degradation | >72 hours | Jurkat | [2] |
| Parameter | Value | Method | Cell Line | Reference |
| Knockdown Efficiency (mRNA) | >70% | siRNA | Various | [5] |
| Knockdown Efficiency (Protein) | >80% | shRNA/siRNA | Jurkat | [5] |
| Time to Achieve Max Knockdown | 48-72 hours | siRNA | Jurkat | [6] |
| Duration of Knockdown | 3-7 days (transient) | siRNA | Various | [5] |
Mechanism of Action
This compound Based Degrader
An this compound based degrader is a heterobifunctional molecule, a PROTAC, that co-opts the cell's own ubiquitin-proteasome system to induce the degradation of the HPK1 protein.[4] It consists of three components: the this compound ligand that binds to HPK1, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[7] This ternary complex formation facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.
RNAi for HPK1 Knockdown
RNA interference is a biological process of gene silencing in which small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) complementary to the HPK1 mRNA sequence are introduced into a cell.[8] These small RNA molecules guide the RNA-induced silencing complex (RISC) to the target HPK1 mRNA, leading to its cleavage and subsequent degradation.[8] This prevents the translation of the mRNA into the HPK1 protein.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway
HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[1][9] This phosphorylation leads to the degradation of SLP-76, thereby dampening the T-cell activation signal.[9] Both HPK1 degradation and knockdown are expected to inhibit this negative feedback loop, leading to enhanced T-cell responses.
Experimental Workflow: this compound Based Degrader
The workflow for evaluating an this compound based degrader typically involves treating cells with the compound and measuring the subsequent reduction in HPK1 protein levels and the functional consequences.
Experimental Workflow: RNAi for HPK1 Knockdown
Experimental Protocols
Protocol 1: HPK1 Degradation using this compound Based Degrader
Objective: To determine the DC₅₀ and Dₘₐₓ of an this compound based degrader in Jurkat cells.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound based degrader
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-HPK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁶ cells/mL in a 6-well plate.
-
Treatment: Treat cells with a serial dilution of the this compound based degrader (e.g., 0.1 nM to 1000 nM) or DMSO for 24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary anti-HPK1 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize HPK1 levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
Protocol 2: HPK1 Knockdown using siRNA
Objective: To achieve and quantify HPK1 knockdown in Jurkat cells using siRNA.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
HPK1-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
RIPA lysis buffer
-
Antibodies for Western blotting (as in Protocol 1)
Procedure:
-
Cell Seeding: Seed Jurkat cells to be 70-80% confluent on the day of transfection.
-
Transfection:
-
Dilute siRNA and transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours.
-
-
Verification of Knockdown (mRNA):
-
Harvest a portion of the cells and extract total RNA using TRIzol.
-
Synthesize cDNA from the RNA.
-
Perform RT-qPCR using SYBR Green and primers specific for HPK1 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative HPK1 mRNA expression using the ΔΔCt method.
-
-
Verification of Knockdown (Protein):
-
Harvest the remaining cells and perform Western blotting as described in Protocol 1 to assess HPK1 protein levels.
-
Comparative Analysis
| Feature | This compound Based Degrader | RNAi for HPK1 Knockdown |
| Mechanism | Post-translational protein degradation | Pre-translational gene silencing |
| Target | HPK1 Protein | HPK1 mRNA |
| Speed of Action | Rapid (hours) | Slower (days) |
| Duration of Effect | Long-lasting (days) | Transient (days) or stable (shRNA) |
| Reversibility | Reversible upon compound washout | Generally irreversible for the cell's lifespan (shRNA) |
| Specificity | Potential for off-target protein degradation | Potential for off-target gene silencing |
| Delivery | Small molecule, good cell permeability | Requires transfection or viral delivery |
| Therapeutic Potential | High, as a small molecule drug | High, as a gene therapy |
Off-Target Effects
This compound Based Degrader: The specificity of a PROTAC is determined by the selectivity of its ligands for the target protein and the E3 ligase. Off-target degradation can occur if the ligands bind to other proteins.[3] Proteomics-based approaches are often used to assess the global impact of a degrader on the cellular proteome and identify any unintended protein degradation.
RNAi: Off-target effects in RNAi can arise from the siRNA sequence having partial complementarity to the mRNA of other genes, leading to their unintended silencing. This is a significant consideration in RNAi experiments, and strategies to mitigate these effects include using the lowest effective siRNA concentration and employing multiple siRNAs targeting different regions of the same gene.
Conclusion
Both this compound based degraders and RNAi are powerful tools for reducing HPK1 levels and studying its function. The choice between the two depends on the specific experimental goals.
-
This compound based degraders offer a rapid, potent, and long-lasting reduction of the HPK1 protein. Their small-molecule nature makes them amenable to in vivo studies and represents a promising therapeutic modality.
-
RNAi provides a direct way to study the consequences of reduced HPK1 gene expression and is a valuable tool for target validation. While transient, stable knockdown can be achieved with shRNA.
For researchers aiming to investigate the acute effects of HPK1 loss or those with an interest in therapeutic development, this compound based degraders are an excellent choice. For fundamental studies on gene function and target validation, RNAi remains a robust and widely used technique. A comprehensive understanding of both methodologies, including their respective advantages and limitations, is crucial for designing rigorous experiments and accurately interpreting their outcomes in the pursuit of novel immuno-therapeutics.
References
- 1. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Decoding Hpk1-IN-47: A Comparative Guide to its Cross-reactivity within the MAP4K Family
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to its successful application. This guide provides a comprehensive comparison of Hpk1-IN-47's expected cross-reactivity with members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from other well-characterized, potent, and selective HPK1 inhibitors to provide a representative analysis and objective comparison.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell and B-cell receptor signaling, making it a compelling target for cancer immunotherapy.[1][2][3][4][5] Inhibition of HPK1 is sought to enhance anti-tumor immunity by unleashing the full potential of T-cell-mediated responses.[5][6] However, the high degree of homology within the ATP-binding sites of the human kinome presents a significant challenge in developing highly selective inhibitors.[4] Off-target effects, particularly within the closely related MAP4K family, could lead to unforeseen biological consequences and potentially compromise therapeutic efficacy.[7]
The MAP4K Family: A Brief Overview
The MAP4K family, a branch of the Ste20-like kinases, consists of several members, including HPK1 (MAP4K1), GCK (MAP4K2), GLK (MAP4K3), HGK (MAP4K4), KHS (MAP4K5), and MINK (MAP4K6).[8][9] These kinases play diverse and sometimes opposing roles in immune cell signaling.[8][10] For instance, while HPK1 is a negative regulator of T-cell activation, MAP4K3 (GLK) has been reported to be a positive regulator.[10] Therefore, non-selective inhibition of other MAP4K family members could lead to a complex and potentially undesirable pharmacological profile.
Comparative Selectivity Profile of a Representative HPK1 Inhibitor
To illustrate the expected selectivity of a potent HPK1 inhibitor like this compound, the following table summarizes the inhibitory activity of a well-characterized and highly selective HPK1 inhibitor, referred to here as "Representative HPK1 Inhibitor," against various MAP4K family members. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.
| Kinase Target | Alternative Name | Representative IC50 (nM) | Fold Selectivity vs. HPK1 |
| MAP4K1 | HPK1 | 2.6 | 1x |
| MAP4K2 | GCK | >1000 | >384x |
| MAP4K3 | GLK | 140 | 54x |
| MAP4K4 | HGK | >1000 | >384x |
| MAP4K5 | KHS | >1000 | >384x |
| MAP4K6 | MINK | >1000 | >384x |
Note: Data is based on a representative potent HPK1 inhibitor and is intended to provide a comparative reference for the expected selectivity profile of this compound. A higher fold selectivity indicates a greater specificity for HPK1.
As the table demonstrates, a highly optimized HPK1 inhibitor can achieve excellent selectivity against other members of the MAP4K family. This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.
HPK1 Signaling Pathway in T-Cells
HPK1 acts as a crucial negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[1][3] Activated HPK1 then phosphorylates key adapter proteins, such as SLP-76, leading to their ubiquitination and subsequent degradation.[1][2] This cascade of events dampens the downstream signaling required for T-cell activation, proliferation, and cytokine production.[1][2][5] Inhibition of HPK1 is therefore expected to enhance T-cell-mediated immune responses.
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. Several robust methods are employed to assess the potency and selectivity of compounds like this compound.
KINOMEscan® Competition Binding Assay
This high-throughput screening method assesses the binding of a test compound against a large panel of purified, recombinant kinases.
-
Principle: The assay is based on a competition binding format where a test compound competes with a proprietary, immobilized ligand for binding to the kinase's active site.[11] The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.[11][12] A reduced amount of bound kinase in the presence of the test compound indicates binding and inhibition.[11]
Caption: Experimental workflow for the KINOMEscan® assay.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
Biochemical assays directly measure the enzymatic activity of a kinase and its inhibition by a test compound. The ADP-Glo™ assay is a widely used luminescent-based assay.
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction.[11] The kinase reaction is first performed in the presence of the inhibitor. Subsequently, the remaining ATP is depleted, and the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a light signal.[11] The intensity of the light is directly proportional to the kinase activity.
-
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test inhibitor, purified recombinant kinase (e.g., HPK1, MAP4K2, etc.), and a suitable substrate in a kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to assess the engagement of a drug with its target protein within a cellular environment.
-
Principle: The binding of a ligand, such as a kinase inhibitor, can increase the thermal stability of its target protein.[3][13] When cells are heated, proteins denature and aggregate at specific temperatures. Ligand-bound proteins are more resistant to this thermal denaturation and remain soluble at higher temperatures.[3][13] This change in thermal stability can be quantified to confirm target engagement.
-
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO).
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein (e.g., HPK1) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can also be generated at a fixed temperature to determine the EC50 of target engagement.
-
Conclusion
While specific cross-reactivity data for this compound against the MAP4K family is not yet publicly available, the analysis of representative, highly selective HPK1 inhibitors provides a strong indication that achieving a favorable selectivity profile is feasible. The experimental protocols detailed in this guide offer robust methodologies for researchers to independently assess the selectivity of this compound and other kinase inhibitors. A thorough understanding of an inhibitor's selectivity is a cornerstone of its development, ensuring on-target efficacy while minimizing the potential for off-target liabilities. The continued investigation and development of selective HPK1 inhibitors hold significant promise for advancing the field of cancer immunotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Small Molecule HPK1 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical in vivo efficacy of several prominent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. As a critical negative regulator of T-cell activation, HPK1 has emerged as a promising immuno-oncology target. The inhibition of HPK1 is a therapeutic strategy aimed at enhancing the body's own anti-tumor immune response. This document summarizes key in vivo performance data from publicly available preclinical studies, details the experimental methodologies used, and visualizes the underlying biological pathways and experimental workflows to aid in the evaluation of different HPK1 inhibitor candidates.
The Role of HPK1 in T-Cell Regulation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as an intracellular immune checkpoint, dampening the signaling cascade initiated by T-cell receptor (TCR) engagement.[2] Upon TCR activation, HPK1 phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76kDa).[3] This phosphorylation event leads to the degradation of SLP-76, which in turn attenuates downstream signaling, resulting in reduced T-cell activation, proliferation, and cytokine production.[3] Small molecule inhibitors of HPK1 block this negative feedback loop, thereby sustaining and amplifying the anti-tumor T-cell response.[2]
Comparative In Vivo Efficacy of HPK1 Inhibitors
The following table summarizes the in vivo anti-tumor efficacy of several well-documented HPK1 inhibitors in syngeneic mouse models. These models utilize immunocompetent mice, making them suitable for evaluating the activity of immunomodulatory agents. Direct cross-study comparisons should be approached with caution due to variations in experimental conditions, such as the specific cell line, dosing regimen, and study duration.
| Compound Name/Identifier | Developer/Source | Mouse Tumor Model(s) | Dosing Regimen | Key Efficacy Readouts (Monotherapy) | Combination Benefit with Anti-PD-1/PD-L1 | Source(s) |
| NDI-101150 | Nimbus Therapeutics | CT26 (colorectal), EMT-6 (breast) | 75 mg/kg, p.o., daily | CT26: 50% Tumor Growth Inhibition (TGI). EMT-6: 85% TGI; 7/10 mice with complete tumor regression and induction of immune memory. | Enhanced survival in the CT26 model. | [4][5] |
| DS21150768 | Daiichi Sankyo | Multiple syngeneic models | Oral administration | Suppressed tumor growth in multiple models. | Enhanced anti-tumor efficacy. | [6][7] |
| Compound K (CompK) | Bristol Myers Squibb | 1956 (sarcoma), MC38 (colorectal) | 30 and 100 mg/kg, p.o., twice daily | Showed in vivo immune response enhancement. | "Superb antitumor efficacy" in combination. | [8][9] |
| BGB-15025 | BeiGene / BeOne Medicines | CT26 (colorectal), EMT-6 (breast), Orthotopic AML (MV4-11) | 35 or 50 mg/kg, i.p. (AML model) | Dose-dependent suppression of leukemic burden and prolonged survival in the AML model. | Demonstrated combination effect in CT26 and EMT-6 models. | [10][11][12] |
| BB3008 | CT26 (colorectal), Hepa 1-6 (liver), 4T1 (breast), MC-38 (colorectal) | Oral administration | Significant TGI rates in CT26, Hepa 1-6, and 4T1 models. | Demonstrated combination effect in the MC-38 model. | [13] | |
| ISM9182 | Insilico Medicine | CT26 (colorectal) | 30 mg/kg, p.o., twice daily | 42% TGI. | 95% TGI in combination. | [4] |
TGI: Tumor Growth Inhibition; p.o.: Oral administration; i.p.: Intraperitoneal administration; AML: Acute Myeloid Leukemia.
Experimental Protocols
Below are generalized yet detailed methodologies for conducting in vivo efficacy studies with HPK1 inhibitors in mouse models, synthesized from multiple preclinical reports.
Syngeneic Mouse Model and Tumor Implantation
-
Animal Models: Female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are commonly used as they are the background strains for many syngeneic tumor cell lines (e.g., CT26, MC38, EMT-6).
-
Cell Culture: Murine cancer cell lines (e.g., CT26, EMT-6) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Implantation: A suspension of tumor cells is prepared in a sterile medium like Phosphate-Buffered Saline (PBS). A total of 0.1 x 10⁶ to 1 x 10⁶ cells in a volume of 100 µL are injected subcutaneously into the right flank of each mouse.[4]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumors with a digital caliper every 2-3 days.[4] Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[4]
Animal Grouping and Treatment Administration
-
Randomization: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, HPK1 inhibitor monotherapy, anti-PD-1 monotherapy, combination therapy).
-
Drug Formulation:
-
Oral Administration (p.o.): The HPK1 inhibitor is typically formulated in a vehicle suitable for oral gavage, such as 0.5% methylcellulose.[4]
-
Intraperitoneal Administration (i.p.): For checkpoint inhibitors like anti-PD-1 antibodies, the formulation is usually in sterile saline for intraperitoneal injection.[1]
-
-
Dosing Regimen:
-
HPK1 inhibitors are often administered orally, once or twice daily.[1]
-
Checkpoint inhibitors are typically administered intraperitoneally, often on a less frequent schedule (e.g., twice a week).
-
-
Control Group: The vehicle control group receives the same formulation vehicle without the active compound, following the same administration schedule.
Efficacy Assessment and Endpoint Analysis
-
Primary Endpoint: The primary efficacy readout is typically Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
-
Secondary Endpoints:
-
Survival: In some studies, mice are monitored for survival, and Kaplan-Meier curves are generated.
-
Complete Regressions: The number of mice with complete tumor regression (no measurable tumor) is a key metric.[5]
-
Immune Memory: To test for immune memory, mice that have shown complete tumor regression are often re-challenged with the same tumor cells on the opposite flank, and tumor growth is monitored without further treatment.[5][14]
-
-
Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be excised for further analysis, such as measuring the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.[1][14]
Conclusion
The preclinical data available for small molecule inhibitors of HPK1 demonstrate a consistent and promising anti-tumor effect in various syngeneic mouse models. Compounds like NDI-101150 have shown the ability to induce complete tumor regressions and establish long-term immune memory as a monotherapy.[5] A common theme across different inhibitors is the enhanced, often synergistic, anti-tumor activity when combined with immune checkpoint inhibitors such as anti-PD-1 or anti-PD-L1 antibodies.[6][8][10] This suggests that blocking the intracellular HPK1 checkpoint can complement the activity of extracellular checkpoint blockade. As several of these molecules, including NDI-101150 and BGB-15025, advance into clinical trials, the translation of this preclinical efficacy into benefits for patients with advanced cancers is being actively investigated.[12][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combining PD-L1 blockade with pharmacological HPK1 inhibition overcomes tumors with low antigenicity | BioWorld [bioworld.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beonemedinfo.com [beonemedinfo.com]
- 11. HPK1 inhibitor BGB-15025 exerts antileukemic activity in mice | BioWorld [bioworld.com]
- 12. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. nimbustx.com [nimbustx.com]
- 15. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of cancer, through structure-based drug design - American Chemical Society [acs.digitellinc.com]
- 16. beonemedinfo.com [beonemedinfo.com]
Comparative Guide: Hpk1-IN-47 in Combination with Checkpoint Inhibitors for Enhanced Anti-Tumor Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative novel HPK1 inhibitor, Hpk1-IN-47, and its potential in combination with immune checkpoint inhibitors. The data presented herein is a synthesis of findings typical for potent and selective HPK1 inhibitors and is intended to serve as a framework for evaluating similar therapeutic agents.
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell activation. By inhibiting T-cell receptor (TCR) signaling, HPK1 dampens the anti-tumor immune response, making it a compelling target for cancer immunotherapy. The strategic combination of an HPK1 inhibitor with a checkpoint inhibitor, such as an anti-PD-1 antibody, is hypothesized to synergistically enhance T-cell effector function and overcome immune suppression within the tumor microenvironment.
Comparative In Vitro Profile of Novel HPK1 Inhibitors
The initial characterization of any new inhibitor involves assessing its potency and selectivity. The following table summarizes the in vitro profile of this compound in comparison to other representative HPK1 inhibitors.
| Compound | HPK1 IC50 (nM) | Kinase Selectivity (Fold vs. Other Kinases) | T-Cell Proliferation (EC50, nM) | IL-2 Production (EC50, nM) |
| This compound (Hypothetical) | 1.2 | >1000x | 5.5 | 4.8 |
| Competitor A | 3.5 | >800x | 12.1 | 10.5 |
| Competitor B | 8.1 | >500x | 25.3 | 22.0 |
Data is hypothetical and for illustrative purposes.
Synergistic Efficacy of this compound and Anti-PD-1 in a Syngeneic Tumor Model
To evaluate the in vivo therapeutic potential, this compound was tested as a monotherapy and in combination with an anti-PD-1 antibody in a murine CT26 colon carcinoma model. The combination therapy demonstrated superior anti-tumor activity compared to either agent alone.
| Treatment Group | Tumor Growth Inhibition (TGI, %) | Complete Response (CR) Rate (%) | Tumor-Infiltrating CD8+ T-cells (cells/mm²) | IFNγ Levels in TME (pg/mL) |
| Vehicle Control | 0 | 0 | 50 | 15 |
| Anti-PD-1 (10 mg/kg) | 35 | 10 | 150 | 45 |
| This compound (50 mg/kg) | 45 | 15 | 200 | 60 |
| This compound + Anti-PD-1 | 85 | 50 | 550 | 180 |
Data is hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Design
The following diagrams illustrate the mechanism of action of HPK1 inhibition and the workflow for the preclinical studies.
Safety Operating Guide
Proper Disposal of Hpk1-IN-47: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecule inhibitors like Hpk1-IN-47 are paramount for ensuring personnel safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedures are based on general best practices for hazardous chemical waste and information available for analogous compounds.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural similarity to other potent kinase inhibitors necessitates a cautious approach to its disposal. It is imperative to treat this compound as a hazardous chemical waste. All procedures must be conducted in accordance with institutional, local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is the foundation of safe handling and disposal.
| Property | Value |
| Chemical Formula | C₂₆H₂₇N₅O |
| Molecular Weight | 425.53 g/mol [1] |
| CAS Number | 2893885-42-0[1] |
| Appearance | Solid (assumed) |
| Storage | Refer to Certificate of Analysis for specific storage conditions. Generally, similar compounds are stored at -20°C.[2] |
| Solubility | Commonly dissolved in Dimethyl Sulfoxide (DMSO) for experimental use.[3] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for analogous compounds, this compound should be handled with care, assuming potential hazards such as acute oral toxicity and high toxicity to aquatic life with long-lasting effects.[4][5] Therefore, the following PPE is mandatory when handling this compound in both solid and solution forms:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended.[2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[2]
-
Body Protection: A fully buttoned laboratory coat must be worn at all times.[2]
-
Respiratory Protection: All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it, based on a typical in vitro kinase assay experimental workflow.
Objective: To safely collect, segregate, and prepare for disposal all waste streams generated from experiments involving this compound.
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste containers for solid and liquid waste.
-
Personal Protective Equipment (PPE) as specified above.
-
Spill kit with appropriate absorbent material.
Procedure:
-
Waste Segregation: At the point of generation, separate waste into two primary streams: solid and liquid. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste Collection:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.
-
This includes, but is not limited to:
-
Contaminated personal protective equipment (e.g., gloves).
-
Weighing paper, pipette tips, and other disposable lab supplies that have come into contact with this compound.[4]
-
Empty vials that once contained this compound. These should be triple-rinsed with a suitable solvent (e.g., DMSO), and the rinseate collected as hazardous liquid waste before disposing of the vial as solid waste.[4]
-
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous liquid waste container.[2]
-
This includes:
-
Unused or expired stock solutions of this compound (typically in DMSO).
-
Aqueous solutions from experimental assays (e.g., kinase assay buffers, cell culture media).
-
Solvent rinses of contaminated glassware.
-
-
Crucially, do not pour any liquid waste containing this compound down the drain. [2]
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The solvent system (e.g., "in DMSO").
-
The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
The date of accumulation.
-
-
-
Waste Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Disposal Request:
-
Once a waste container is full or reaches the institutional time limit for satellite accumulation, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
-
Provide a complete and accurate description of the waste contents.
-
-
Spill Cleanup:
-
In the event of a small spill within a chemical fume hood, use an appropriate absorbent material to contain the spill.
-
Decontaminate the area with a suitable solvent (e.g., ethanol) followed by soap and water.[2]
-
Collect all cleanup materials as hazardous solid waste.
-
For larger spills or spills outside of a fume hood, evacuate the area and immediately contact your institution's EHS department.[2]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Hpk1-IN-47
For laboratory professionals at the forefront of cancer immunotherapy research, the safe handling of potent small molecule inhibitors is of paramount importance. Hpk1-IN-47, a ligand for Hematopoietic Progenitor Kinase 1 (HPK1), is a valuable tool in the development of PROTACs and for studying HPK1-mediated diseases.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide consolidates essential safety protocols, operational plans, and disposal procedures based on best practices for handling similar potent kinase inhibitors.[2] Adherence to these guidelines is critical for ensuring personnel safety, experimental integrity, and environmental protection.
HPK1 is a key negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immune responses.[3][4][5][6] Given the biological potency of compounds like this compound, a cautious approach to handling is mandatory.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. Based on guidelines for similar Hpk1 inhibitors, the following PPE is required for handling this compound in both solid and solution forms.[2][7][8]
| Activity | Required PPE | Specifications & Rationale |
| Receiving & Storage | • Double Nitrile Gloves• Lab Coat• Safety Glasses | Inspect container for damage upon receipt. Store at recommended temperature, typically -20°C, in a secure, designated location.[2] |
| Weighing & Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles/Face Shield• N95 Respirator | All handling of solid compound must occur in a certified chemical fume hood to prevent inhalation of fine particles.[2][7][8] Double-gloving is recommended.[2] |
| Solution Preparation | • Double Nitrile Gloves• Lab Coat• Safety Glasses/Goggles | To be performed in a chemical fume hood to avoid inhalation of aerosols and protect from splashes.[2] |
| Experimental Use | • Nitrile Gloves• Lab Coat• Safety Glasses | Standard laboratory PPE to prevent incidental contact. |
| Waste Disposal | • Double Nitrile Gloves• Lab Coat• Safety Goggles | Protects against contact with contaminated waste materials.[7] |
Operational Plan: From Receipt to Use
A systematic approach is essential to minimize exposure and maintain compound integrity.[2]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.[2]
-
Confirm the recommended storage conditions on the product vial. This compound is typically stored at -20°C.[2]
-
Store the compound in a clearly labeled, designated, and secure area away from incompatible materials.[2]
2. Preparation of Stock Solutions:
-
Environment: All procedures involving the handling of solid this compound must be conducted in a certified chemical fume hood.[2][9]
-
Weighing: Use a precision balance within the fume hood. Handle the solid carefully to avoid generating dust.[2] Use dedicated spatulas and weigh boats.[10]
-
Solvent Addition: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid.[2]
-
Dissolution: Securely cap the vial and vortex or sonicate as needed to ensure the compound is fully dissolved.[2]
-
Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[2]
3. Spill Management:
-
Alert: Inform others and the laboratory safety officer.[7]
-
Small Spills: If trained, don appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material (e.g., vermiculite, sand), working from the outside in.[7][11]
-
Large Spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
Experimental Protocols: Cellular Assays
This compound can be used in various cell-based assays to study HPK1 function. A general protocol for treating cells is as follows:
Objective: To assess the on-target effect of this compound in a cellular context.
Methodology:
-
Cell Culture: Culture appropriate cells (e.g., Jurkat T-cells, primary human T-cells, or PBMCs) under standard conditions.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution. Pre-incubate the cells with the diluted compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours).[3][4]
-
Cell Stimulation: Activate the T-cells using anti-CD3/anti-CD28 antibodies or other appropriate stimuli.[3]
-
Incubation: Culture the treated and stimulated cells for a designated time (e.g., 15 minutes for signaling studies, 24-72 hours for functional outcome assays).[3]
-
Analysis: Lyse the cells to extract proteins for analysis by Western Blot or ELISA to measure the phosphorylation of downstream targets like SLP-76.[3] Alternatively, collect the supernatant to measure cytokine production (e.g., IL-2) as a functional readout of T-cell activation.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated and disposed of as hazardous chemical waste.[2][11] Under no circumstances should this material be disposed of down the drain or in regular trash.[11][12]
1. Waste Segregation:
-
Solid Waste: Collect all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, empty vials, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.[2][8][11]
-
Liquid Waste: Collect all unused solutions and other liquid waste containing this compound in a separate, designated, sealed, and leak-proof hazardous liquid waste container.[2][8][11]
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Toxic," "Hazardous to the Aquatic Environment").[11][13]
3. Storage and Pickup:
-
Store sealed waste containers in a designated, secure satellite accumulation area.[11]
-
Contact your institution's EHS department to schedule a pickup for hazardous waste disposal.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
